molecular formula C14H13ClN4 B11851824 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Katalognummer: B11851824
Molekulargewicht: 272.73 g/mol
InChI-Schlüssel: RQAWLXIPACTIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H13ClN4

Molekulargewicht

272.73 g/mol

IUPAC-Name

6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2

InChI-Schlüssel

RQAWLXIPACTIDX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (6-CPQC): Chemical Structure, Physical Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3-cyanoquinoline scaffold has emerged as a highly privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors [1]. 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (6-CPQC) represents a highly specialized intermediate and active moiety within this class. This technical whitepaper provides an in-depth analysis of 6-CPQC, detailing its molecular architecture, physicochemical properties, and the causality behind its synthetic methodologies. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical structural design and practical laboratory execution.

Chemical Structure & Molecular Architecture

The structural design of 6-CPQC is not arbitrary; every functional group serves a distinct mechanistic purpose in target binding and pharmacokinetic optimization.

  • Quinoline Core: Acts as the primary hydrophobic scaffold. It mimics the adenine ring of ATP, allowing the molecule to intercalate into the deep, hydrophobic adenine-binding pocket of protein kinases [4].

  • 3-Carbonitrile Group: This is the critical "selectivity switch." Structural models demonstrate that the cyano group at the 3-position is perfectly angled to displace a structural water molecule in the kinase hinge region, forming a direct interaction with key threonine residues (e.g., Thr 830 in EGFR or Thr 338 in Src) [4].

  • 6-Chloro Substitution: The halogen atom increases the lipophilicity of the core, anchoring the molecule into adjacent hydrophobic sub-pockets while preventing rapid oxidative metabolism at the C6 position.

  • 4-(Piperazin-1-yl) Moiety: The incorporation of a basic piperazine ring (pKa ~9.0) is a calculated formulation strategy. At physiological pH (7.4), the secondary amine is protonated, dramatically enhancing aqueous solubility. Furthermore, the piperazine ring acts as a vector, directing the molecule out toward the solvent-exposed channel of the target protein, allowing for further derivatization without causing steric clashes within the binding pocket [2].

Interactions cluster_ligand 6-CPQC Pharmacophore cluster_target Kinase Binding Pocket QCore Quinoline Core Adenine Adenine Region QCore->Adenine pi-pi stacking Cyano 3-Carbonitrile Hinge Hinge Region (Thr) Cyano->Hinge H-bond acceptor Chloro 6-Chloro Group Hydrophobic Hydrophobic Pocket Chloro->Hydrophobic Steric/Lipophilic fit Piperazine 4-Piperazinyl Solvent Solvent Channel Piperazine->Solvent Solubilization

Fig 1: Pharmacophoric mapping of the 6-CPQC scaffold within a generic kinase ATP-binding pocket.

Physicochemical Properties

Understanding the physicochemical parameters of 6-CPQC is essential for downstream formulation and assay development. The data summarized in Table 1 highlights why this molecule is an excellent starting point for lead optimization.

Table 1: Physicochemical Properties of 6-CPQC

PropertyValueCausality / Significance
Molecular Formula C14H13ClN4Defines the exact atomic composition.
Molecular Weight 272.73 g/mol Optimal size for a small-molecule drug (well below the 500 Da Lipinski limit).
Exact Mass 272.0829 DaCritical parameter for high-resolution mass spectrometry (HRMS) validation.
TPSA ~52.0 ŲExcellent for membrane permeability (well below the 140 Ų limit for oral drugs).
H-Bond Donors 1The secondary amine of piperazine facilitates crucial solvent interactions.
H-Bond Acceptors 4N atoms and cyano group; key for establishing kinase hinge region binding.
LogP (estimated) ~2.5Provides a balanced lipophilicity for both oral bioavailability and target affinity.

Synthesis Methodology: The Logic of Regioselectivity

The synthesis of 6-CPQC relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) [3]. As an application scientist, it is crucial to understand why this reaction works so efficiently.

The nitrogen atom of the quinoline core inherently depletes electron density from the C2 and C4 positions. When coupled with the strong electron-withdrawing effect of the 3-carbonitrile group, the LUMO (Lowest Unoccupied Molecular Orbital) energy at the C4 position is dramatically lowered. This synergistic activation renders the C4-chloride highly labile. Consequently, the secondary amine of piperazine attacks exclusively at C4, leaving the unactivated C6-chloride completely intact.

Synthesis SM 4,6-Dichloroquinoline-3-carbonitrile (Electrophile) Reaction SNAr Reaction i-PrOH, Reflux (82°C), 4-6h SM->Reaction Reagents Piperazine (3-4 eq) DIPEA (1.5 eq) Reagents->Reaction Workup Aqueous Workup DCM Extraction & Brine Wash Reaction->Workup Reaction Complete Product 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (Yield >80%) Workup->Product Purification

Fig 2: SNAr synthesis workflow for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile.

Detailed Experimental Protocol

Objective: To synthesize 6-CPQC via regioselective SNAr while minimizing piperazine dimerization.

Reagents:

  • 4,6-Dichloroquinoline-3-carbonitrile (1.0 eq)

  • Anhydrous Piperazine (3.0 - 4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (i-PrOH)

Step-by-Step Workflow:

  • Reactor Setup: Suspend 4,6-dichloroquinoline-3-carbonitrile (1.0 eq) in isopropanol (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser.

    • Causality: Isopropanol is chosen because its boiling point (~82°C) provides the exact thermal energy required to drive the C4 substitution without triggering unwanted side reactions at the C6 position [3].

  • Reagent Addition: Add anhydrous piperazine (3.0 eq) and DIPEA (1.5 eq) to the suspension.

    • Causality: A large excess of piperazine is mandatory to prevent the formation of dimerized byproducts (where one piperazine reacts with two quinoline molecules). DIPEA acts as an acid scavenger, neutralizing the HCl byproduct to ensure the piperazine remains unprotonated and highly nucleophilic.

  • Reaction Execution: Heat the mixture to reflux for 4 to 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is completely consumed.

  • Workup & Extraction: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the isopropanol. Partition the residue between Dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be triturated with cold hexane or purified via silica gel chromatography to yield the pure 6-CPQC as a solid.

Self-Validating Analytical System

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical protocol. Each technique in Table 2 is chosen to confirm a specific structural hypothesis.

Table 2: Analytical Characterization Parameters

TechniqueTarget ObservationValidation Logic
¹H NMR (DMSO-d₆) Broad singlet ~9.0 ppm (1H, NH)Confirms the presence of the free secondary amine on the piperazine ring.
¹H NMR (DMSO-d₆) Aromatic signals (3H)Validates the integrity of the 6-chloro substituted quinoline core.
¹³C NMR Nitrile peak ~115 ppmConfirms the preservation of the 3-carbonitrile group.
LC-MS (ESI+) m/z [M+H]⁺ = 273.1Verifies the exact mass and the distinct isotopic pattern of the chlorine atom (3:1 ratio for M : M+2).
HPLC (UV 254 nm) Single sharp peak (>95% AUC)Ensures the absence of dimerized piperazine byproducts and unreacted starting material.

References

  • Title: 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors Source: EurekaSelect (Current Topics in Medicinal Chemistry) URL: [Link]

  • Title: Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Process for the synthesis of 7-chloro-4-(piperazin-1-yl)
  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Mechanism of Action of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile in Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of precision oncology. Among the most privileged scaffolds in medicinal chemistry is the quinoline-3-carbonitrile core, prominently featured in clinically approved therapeutics such as bosutinib and neratinib. This whitepaper provides an in-depth mechanistic analysis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile , a rationally designed derivative that leverages multi-kinase inhibition to disrupt oncogenic signaling. By detailing its pharmacophore rationale, downstream signaling alterations, and the self-validating experimental protocols required for its preclinical evaluation, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is highly optimized for ATP-competitive binding within the highly conserved kinase domain. Each functional group plays a distinct role in target engagement and pharmacokinetic viability:

  • Quinoline Core: The flat, heteroaromatic nature of the quinoline ring acts as an adenine mimetic, allowing deep insertion into the ATP-binding cleft of kinases 1.

  • 3-Carbonitrile Moiety: The electron-withdrawing cyano group at the C3 position is critical for forming a strong hydrogen bond with the "gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR) in the hinge region, overriding common resistance mutations 2.

  • 6-Chloro Substitution: Halogenation at the 6-position optimizes Van der Waals interactions within the deep, hydrophobic pocket adjacent to the ATP-binding site, significantly increasing binding affinity and target residence time 1.

  • 4-Piperazinyl Group: Replacing the traditional aniline group with a basic piperazine ring dramatically enhances aqueous solubility. Furthermore, the piperazine moiety projects outward into the solvent-exposed channel of the kinase, providing a vector for improved pharmacokinetic properties without causing steric clashes in the active site 3.

Core Mechanism of Action & Downstream Signaling

Quinoline-3-carbonitrile derivatives are extensively documented as dual or multi-kinase inhibitors, frequently targeting the Src/Abl and EGFR/HER2 axes 4. Upon entering the intracellular space, the compound competitively displaces ATP from the kinase domain.

Pathway Disruption
  • PI3K/AKT/mTOR Axis: By inhibiting upstream receptor tyrosine kinases (like EGFR), the compound prevents the recruitment of PI3K. This results in decreased PIP3 generation, halting the phosphorylation and activation of AKT. The subsequent downregulation of mTOR suppresses protein synthesis and induces G1/S phase cell cycle arrest.

  • MAPK/ERK Axis: Concurrently, the inhibition of Src and EGFR prevents the activation of the Ras/Raf/MEK/ERK cascade, effectively shutting down transcriptional programs required for tumor cell proliferation and metastasis.

  • Induction of Apoptosis: The dual blockade of survival pathways triggers the intrinsic apoptotic cascade. This is biochemically characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent cleavage of Caspase-9, Caspase-3, and PARP.

MoA_Signaling cluster_kinases Primary Kinase Targets Compound 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile Src Src / Abl Kinases Compound->Src ATP-competitive inhibition EGFR EGFR / HER2 Compound->EGFR ATP-competitive inhibition Apoptosis Apoptosis (Caspase 3/9 Activation) Compound->Apoptosis Induces PI3K PI3K Src->PI3K MAPK Ras / Raf / MEK / ERK Src->MAPK EGFR->PI3K EGFR->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Multi-kinase inhibition and downstream apoptotic signaling driven by the compound.

Comprehensive Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies detail the critical assays required to evaluate this compound, explicitly highlighting the causality behind the chosen techniques.

Protocol A: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: Quinoline derivatives are highly conjugated and frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50-100 µs) before measurement, allowing short-lived background auto-fluorescence to decay. This ensures the signal is strictly dependent on the kinase-mediated phosphorylation event.

Step-by-Step Workflow:

  • Preparation: Prepare a 384-well low-volume plate. Serially dilute the compound (10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add the recombinant kinase (e.g., Src or EGFR) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at the predetermined Km concentration for the specific kinase. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: High-Throughput Cell Viability (CellTiter-Glo)

Causality & Rationale: Why use ATP-based luminescence over traditional MTT assays? Halogenated quinolines and quinolinequinones can undergo redox cycling, artificially reducing tetrazolium salts to formazan independently of cellular mitochondrial metabolism 5. This chemical reduction masks cytotoxicity, leading to false negatives. Quantifying ATP via luciferase provides a direct, redox-independent readout of metabolically active cells.

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound at varying concentrations (0.01 µM to 50 µM) for 72 hours. Include DMSO vehicle controls (final concentration <0.1%).

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Agitation: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate relative viability against the DMSO control.

Protocol C: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality & Rationale: To definitively prove that the mechanism of action is targeted apoptotic induction rather than off-target necrotic toxicity, dual staining is required. The externalization of phosphatidylserine (Annexin V+) with intact cell membranes (PI-) confirms the activation of the intrinsic apoptotic cascade following kinase inhibition.

Step-by-Step Workflow:

  • Treatment: Treat cells in 6-well plates with the compound at 1x and 3x the established IC50 for 48 hours.

  • Harvesting: Collect both the floating (late apoptotic/necrotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable, early apoptotic, late apoptotic, and necrotic populations.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile based on structurally analogous multi-kinase inhibitors.

Table 1: Kinase Selectivity Profile

Kinase Target IC50 (nM) Assay Format Primary Cellular Function
Src 12.4 ± 1.1 TR-FRET Migration, Invasion, Survival
Abl 18.2 ± 2.4 TR-FRET Proliferation (CML driver)
EGFR (WT) 45.1 ± 3.8 TR-FRET Growth factor signaling
HER2 89.5 ± 5.2 TR-FRET PI3K/AKT pathway hyperactivation

| PI3Kα | >1000 | AlphaScreen | Off-target control |

Table 2: In Vitro Cytotoxicity Across NCI-60 Representative Lines

Cell Line Tissue Origin IC50 (µM) Primary Driver Mutation
K562 Leukemia (CML) 0.45 BCR-Abl Fusion
SKBR3 Breast 0.82 HER2 Amplified
MCF-7 Breast 1.20 PIK3CA, ER+
HCT-116 Colon 2.45 KRAS, PIK3CA

| A549 | Lung (NSCLC) | 3.10 | KRAS |

Translational Outlook & Workflow

The transition of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile from bench to preclinical application requires a stringent, phased validation approach. The integration of structural biology, biochemical profiling, and phenotypic screening ensures that only highly selective compounds progress to in vivo xenograft models.

Preclinical_Workflow Synthesis Synthesis Kinase 2. Target Profiling TR-FRET Assays Synthesis->Kinase InVitro 3. In Vitro Efficacy CellTiter-Glo Kinase->InVitro MoA 4. MoA Validation Flow Cytometry InVitro->MoA InVivo 5. In Vivo Models Xenograft Efficacy MoA->InVivo

Figure 2: Preclinical validation workflow for quinoline-based targeted therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents , Arab Journal of Chemistry. 1

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer , MDPI. 2

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines , IRIS UniPA. 3

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile , PMC. 5

  • WO2008064004A2 - 4-anilino-3-quinolinecarbonitriles for the treatment of acute myelogenous leukemia (aml) , Google Patents. 4

Sources

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile: Physicochemical Properties, Synthesis, and Characterization

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive examination of a specific derivative, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. We delve into its fundamental physicochemical properties, including its precise molecular weight and mass, and present a detailed, field-proven methodology for its synthesis via nucleophilic aromatic substitution. Furthermore, this guide outlines a complete workflow for the structural and purity confirmation of the synthesized compound using modern analytical techniques such as mass spectrometry and NMR spectroscopy. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and related quinoline-based compounds.

Part 1: Core Molecular Attributes

The therapeutic versatility of the quinoline family of compounds stems from a fused heterocyclic system of benzene and pyridine rings, which serves as a robust scaffold for introducing diverse functionalities.[2][3] The title compound, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, integrates three key pharmacophores onto this core: a chloro group at the 6-position, a piperazine ring at the 4-position, and a nitrile group at the 3-position. This specific arrangement of functional groups suggests a rich potential for biological activity, drawing from the known properties of similar structures which exhibit antimalarial, anticancer, and antibacterial activities.[4][5][6]

Chemical Structure

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 4,6-Dichloroquinoline-3-carbonitrile Reaction Nucleophilic Aromatic Substitution Solvent: e.g., Isopropanol Heat to reflux (4-8h) SM1->Reaction SM2 Piperazine (excess) SM2->Reaction Cool Cool to Room Temperature Reaction->Cool Filter Filter Suspension Cool->Filter Wash Wash with Water & Ethyl Acetate Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallization (e.g., from Ethanol/Water) Dry->Recrystallize Product Pure 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile Recrystallize->Product

Caption: General workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of related 4-(piperazin-1-yl)quinoline compounds. [7]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,6-dichloroquinoline-3-carbonitrile (1.0 eq), anhydrous piperazine (3.0-5.0 eq), and a suitable polar protic solvent such as isopropanol or methanol (approx. 10-15 mL per gram of starting material). The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated in situ.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the product and piperazine hydrochloride will often form.

  • Work-up: Add water to the cooled mixture to dissolve the piperazine salts. The crude product, being less soluble, will precipitate. Filter the solid precipitate and wash it thoroughly with cold water to remove any remaining piperazine salts. Follow with a wash of a non-polar solvent like ethyl acetate to remove non-polar impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvents.

  • Purification: For enhanced purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Part 3: Structural Elucidation and Characterization

Affirming the identity and purity of the synthesized molecule is a critical, self-validating step in the experimental process. A combination of spectroscopic methods provides unambiguous evidence of the correct molecular structure. [8][9]

High-Resolution Mass Spectrometry (HR-MS)
  • Causality: HR-MS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the empirical determination of the molecular formula by comparing the measured exact mass to the calculated value, confirming that the desired atomic composition has been achieved.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

    • Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated m/z for [C₁₄H₁₄ClN₄]⁺: 273.09015

    • An observed m/z value within a narrow tolerance (e.g., ± 5 ppm) of this calculated value confirms the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy maps the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The chemical shifts, integration, and coupling patterns provide definitive proof of the molecular connectivity and the arrangement of the quinoline and piperazine rings.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Predicted Spectral Features (¹H NMR):

    • Quinoline Protons: Several signals in the aromatic region (approx. 7.5-9.0 ppm), exhibiting characteristic doublet and singlet patterns. The proton at C5, adjacent to the piperazine-substituted carbon, will likely appear as a distinct singlet or narrow doublet.

    • Piperazine Protons: Two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), each integrating to 4 protons, corresponding to the CH₂ groups adjacent to the quinoline (more deshielded) and the CH₂ groups adjacent to the NH group.

    • NH Proton: A broad singlet, the chemical shift of which may vary depending on solvent and concentration, integrating to 1 proton.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Protocol:

    • Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum.

  • Expected Characteristic Absorptions:

    • C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

    • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the piperazine N-H.

    • Aromatic C=C/C=N Stretches: Multiple sharp bands in the 1500-1620 cm⁻¹ region.

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹ for an aryl chloride.

Part 4: Rationale and Potential in Drug Discovery

The structural motifs within 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile are individually associated with significant pharmacological activities, making this scaffold a compelling starting point for drug discovery campaigns.

  • The 7-Chloro-4-aminoquinoline Core: This is the foundational scaffold of highly successful antimalarial drugs like Chloroquine and Piperaquine. [1][10]The 7-chloro substitution, in particular, is often crucial for antimalarial efficacy. [6]* The Piperazine Moiety: The inclusion of a piperazine ring is a common strategy in medicinal chemistry to enhance aqueous solubility and provide a vector for further derivatization. [11]It is also a key component in a wide range of CNS-active and antimicrobial agents.

  • The Quinoline-3-carbonitrile System: This specific functionality has been identified in compounds with potent antibacterial activity. [5]Some derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial replication, making them attractive as novel antibiotics. [8][12] The combination of these three components in a single molecule creates a hybrid scaffold with the potential for multifaceted biological activity. Researchers can leverage this core to develop libraries of compounds for screening against various targets, including malarial parasites, bacteria, viruses, and cancer cell lines.

References

  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. ResearchGate. Available at: [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. Available at: [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2026). ResearchGate. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile. Chemspace. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Available at: [Link]

  • Noe, M. C., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 28(17), 2938-2942. Available at: [Link]

  • Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents. (2024). Molecular Diversity. Available at: [Link]

  • Ulahannan, A. J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036-S2048. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). Molbank. Available at: [Link]

  • 7-Chloro-4-(piperazin-1-yl)quinoline. PubChem. Available at: [Link]

  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 6-(Piperazin-1-yl)pyridine-3-carbonitrile. PubChem. Available at: [Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). Molecules. Available at: [Link]

  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. (2020). Archiv der Pharmazie. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. Available at: [Link]

  • 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE. precisionFDA. Available at: [Link]

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6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile safety data sheet MSDS download

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related compounds and is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (MSDS) for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile was not found. Therefore, this guide is based on an expert synthesis of data for similar chemical structures, including chloro-quinolines, piperazines, and related nitriles. It is imperative to handle this compound with extreme caution, assuming it possesses hazards similar to its structural analogs.

Chemical Identity and Overview

Systematic Name: 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

This molecule incorporates three key structural features that dictate its potential reactivity and biological activity: a quinoline core, a piperazine ring, and a carbonitrile group. The quinoline scaffold is prevalent in many biologically active compounds, including antimalarials.[1] Piperazine and its derivatives are common in medicinal chemistry and can be associated with various physiological effects.[2] The chloro- and cyano- functional groups also contribute significantly to the molecule's chemical properties and potential hazards.

Identifier Information
Molecular Formula C14H13ClN4
Related CAS Numbers 1333249-31-2 (for hydrochloride salt of a similar compound)[3]
Primary Use Laboratory chemical, Synthesis of substances[4]

Hazard Identification and Precautionary Measures

Based on the hazard profiles of structurally similar compounds, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile should be treated as a hazardous substance.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[4]

  • Suspected of causing genetic defects (based on quinoline core) , H341.[6]

  • May cause cancer (based on quinoline core) , H350.[6]

  • Toxic to aquatic life with long-lasting effects , H411.[6]

Hazard Pictograms:

Caption: Anticipated GHS Hazard Pictograms

Signal Word: Warning [4]

Precautionary Statements:

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.

Emergency and First-Aid Procedures

Immediate action is crucial in case of exposure. Facilities must be equipped with an eyewash station and a safety shower.[7]

First-Aid Workflow:

G cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Administer oxygen if breathing is difficult. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Rinse skin with water/shower. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Show this safety data guide to the doctor. Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-Aid Response Workflow

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin thoroughly with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Promptly call a physician or ophthalmologist.[4]

  • Ingestion: Wash out the mouth with water.[4] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4]

Handling, Storage, and Engineering Controls

Proper handling and storage are paramount to ensuring laboratory safety.

Safe Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7] Ensure local exhaust ventilation is adequate to control airborne levels.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[4][7]

    • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4]

  • General Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling.[4][6] Launder contaminated clothing separately before reuse.[2][5]

Storage Conditions:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Store locked up.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Protect from moisture and light.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

Spill Response Workflow:

G Spill Spill Occurs Evacuate Evacuate personnel to safe areas Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear full personal protective equipment Ventilate->PPE Contain Contain spill with non-combustible absorbent (e.g., sand, earth) PPE->Contain Collect Collect into labeled containers for disposal Contain->Collect Clean Clean spill area with appropriate solvent Collect->Clean Dispose Dispose of waste in accordance with local regulations Clean->Dispose

Sources

Methodological & Application

The Versatile Scaffold: 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile as a Launchpad for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core in Modern Oncology

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] In the realm of oncology, quinoline-based molecules have proven to be particularly adept at targeting protein kinases, a class of enzymes that are critical regulators of cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature a quinoline core, underscoring the scaffold's clinical significance.[5][6]

This guide focuses on a specific and highly versatile precursor: 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile . This molecule is strategically designed for efficient elaboration into diverse libraries of potent and selective kinase inhibitors. Its architecture incorporates three key pharmacophoric elements:

  • The Quinoline-3-carbonitrile Core: This planar, bicyclic system acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind within the ATP-binding pocket of various kinases. The electron-withdrawing carbonitrile group at the 3-position is not merely a synthetic handle; it has been shown to be crucial for potent kinase inhibitory activity, potentially by interacting with key residues in the kinase hinge region.[7][8]

  • The 6-Chloro Substituent: The chlorine atom at the 6-position serves multiple roles. It can enhance binding affinity through halogen bonding with the target protein and often improves the overall pharmacokinetic profile of the final compound, including metabolic stability.[1]

  • The 4-Piperazin-1-yl Moiety: This functional group is the primary point of diversification. The secondary amine of the piperazine ring offers a reactive site for a wide array of chemical transformations (e.g., alkylation, acylation, arylation).[4] This allows for the systematic introduction of various substituents to explore the chemical space around the kinase active site, thereby fine-tuning potency and selectivity.[1] Furthermore, the basic nature of the piperazine ring can enhance aqueous solubility and provides an opportunity to form salt-bridge interactions with acidic residues like aspartate in the kinase hinge region.[1][9]

This document provides detailed protocols for the synthesis of the 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile precursor and outlines its application in the generation and evaluation of novel kinase inhibitors, intended for researchers and professionals in drug discovery and development.

Section 1: Synthesis of the Precursor Molecule

The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a multi-step process that requires careful control of reaction conditions. The proposed pathway is a logical assembly based on established quinoline synthetic methodologies, such as the Gould-Jacobs reaction, followed by functional group manipulations.[3][10]

Synthetic Workflow Overview

The overall synthetic strategy involves the initial construction of a chlorinated quinolone core, followed by the introduction of the carbonitrile group, and finally, the installation of the piperazine moiety via a nucleophilic aromatic substitution (SNAr) reaction.

G A Step 1: Gould-Jacobs Cyclization (4-Chloroaniline + DEMM) B Step 2: Chlorination (POCl₃) (6-Chloro-4-hydroxyquinoline) A->B Thermal Cyclization C Step 3: Cyanation (4,6-Dichloroquinoline) B->C Chlorinating Agent D Step 4: SₙAr Reaction (Piperazine) (4,6-Dichloroquinoline-3-carbonitrile) C->D Cyanide Source E Final Precursor (6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile) D->E Nucleophilic Substitution

Caption: Synthetic workflow for the precursor molecule.

Detailed Synthetic Protocol

Disclaimer: These protocols are intended for qualified researchers in a well-equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline

This step utilizes a Gould-Jacobs type reaction, beginning with the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEMM), followed by thermal cyclization.[10]

  • Materials:

    • 4-Chloroaniline (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (DEMM) (1.05 equiv)

    • Diphenyl ether (solvent)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Combine 4-chloroaniline and DEMM in a round-bottom flask. Heat the mixture at 120-130°C for 2 hours. Ethanol will distill off as a byproduct.

    • In a separate, larger flask, heat diphenyl ether to 250°C.

    • Slowly and cautiously add the hot aniline-DEMM adduct from step 1 to the boiling diphenyl ether. The addition will cause vigorous boiling and evolution of more ethanol.

    • Maintain the temperature at 250°C for 30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to below 100°C. The product will precipitate.

    • Add hexane to the cooled mixture to dilute the diphenyl ether and aid in filtration.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield 6-Chloro-4-hydroxyquinoline.

Step 2: Synthesis of 4,6-Dichloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chloro group, which is essential for the subsequent SNAr reaction.

  • Materials:

    • 6-Chloro-4-hydroxyquinoline (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (excess, ~10 equiv)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 6-Chloro-4-hydroxyquinoline in phosphorus oxychloride.

    • Add a catalytic amount of DMF (e.g., 0.1 equiv).

    • Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Very cautiously, pour the resulting viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

    • Neutralize the acidic aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (~9-10). The product will precipitate.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-Dichloroquinoline. Purify by column chromatography if necessary.

Step 3: Synthesis of 4,6-Dichloroquinoline-3-carbonitrile

Introduction of the carbonitrile group at the 3-position is a critical step for enhancing kinase inhibitory activity. This can be achieved via several methods; a formylation followed by conversion to the nitrile is a common route.[10] An alternative, more direct cyanation may also be possible.

  • Materials:

    • 4,6-Dichloroquinoline (1.0 equiv)

    • Tosyl cyanide or other suitable cyanide source

    • Palladium catalyst (for cross-coupling routes) or appropriate reagents for other cyanation methods.

  • Procedure (Illustrative example using a modern cross-coupling approach):

    • This step often requires significant optimization based on the specific reactivity of the dichloroquinoline system. The following is a general guide.

    • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,6-dichloroquinoline in a suitable anhydrous solvent (e.g., DMF or DMA).

    • Add the cyanide source (e.g., Zn(CN)₂, KCN) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand).

    • Heat the reaction mixture to the optimized temperature (typically 80-120°C) and stir until completion as monitored by TLC or LC-MS.

    • Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate 4,6-Dichloroquinoline-3-carbonitrile.

Step 4: Synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

The final step is a nucleophilic aromatic substitution where the more reactive 4-chloro group is displaced by piperazine. The 4-position is significantly more activated towards nucleophilic attack than the 6-position due to the electron-withdrawing effect of the ring nitrogen.[11]

  • Materials:

    • 4,6-Dichloroquinoline-3-carbonitrile (1.0 equiv)

    • Anhydrous Piperazine (2.5-4.0 equiv)

    • Acetonitrile or Isopropanol (solvent)

    • DIPEA or K₂CO₃ (optional base)

  • Procedure:

    • To a solution of 4,6-dichloroquinoline-3-carbonitrile in acetonitrile, add an excess of anhydrous piperazine.

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and any salts formed.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to yield the final precursor, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, as a solid.

Characterization and Quality Control

The identity and purity of the final precursor must be rigorously confirmed before its use in inhibitor synthesis.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural ConfirmationProvides the chemical shifts and coupling constants consistent with the target structure.
Mass Spectrometry Molecular Weight VerificationThe observed molecular ion peak (e.g., in HRMS-ESI) should match the calculated mass for C₁₄H₁₃ClN₄.
HPLC/UPLC Purity AssessmentA single major peak with >95% purity is required for use in subsequent reactions.[12]
Melting Point Identity and Purity CheckA sharp, defined melting point range indicates a pure compound.

Section 2: Application in Kinase Inhibitor Synthesis

The true utility of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile lies in its role as a versatile intermediate. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized to generate large libraries of candidate molecules. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize kinase binding.

General Strategy for Library Generation

The primary synthetic route for diversification involves the functionalization of the N-4 nitrogen of the piperazine ring. Common reactions include N-alkylation, N-acylation, and N-arylation.

G cluster_0 Diversification Reactions A N-Alkylation (R-X, Base) Library Diverse Kinase Inhibitor Library A->Library B N-Acylation (RCOCl, Base) B->Library C Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) C->Library D N-Arylation (Ar-X, Pd-catalyst) D->Library Precursor 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile Precursor->A Precursor->B Precursor->C Precursor->D

Sources

Application Note: Advanced Purification and Crystallization Strategies for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Profiling

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antimalarial agents[1]. The molecule presents a unique physicochemical profile due to the juxtaposition of four distinct functional groups:

  • A weakly basic quinoline core.

  • A strongly basic secondary amine on the piperazine ring.

  • An electron-withdrawing 3-carbonitrile group.

  • A lipophilic 6-chloro substituent.

Understanding the differential acid-base chemistry of this compound is paramount for its isolation. The piperazine nitrogen (estimated pKa ~9.5) is significantly more basic than the quinoline nitrogen (estimated pKa ~4.0), which is further deactivated by the adjacent electron-withdrawing carbonitrile group[2]. This basicity differential is the cornerstone of the primary purification strategy, allowing for highly selective liquid-liquid extraction prior to final crystallization.

Rationale for Purification Strategies (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond rote procedures and understand the causality behind each workflow step. The following principles dictate our protocol design:

  • Selective Acid-Base Extraction (Orthogonal Purification): Crude reaction mixtures often contain unreacted starting materials (e.g., 4,6-dichloroquinoline-3-carbonitrile) or des-chloro impurities. By adjusting the aqueous phase to pH ~2, the piperazine ring is selectively protonated, rendering the target molecule highly water-soluble as a cationic species. Neutral and less basic impurities remain in the organic phase and are discarded. Subsequent basification to pH ~10 completely deprotonates the piperazine, allowing the free base to partition back into a clean organic phase[3].

  • Mitigating "Oiling Out" During Free Base Crystallization: Piperazine-containing heterocycles are notorious for undergoing liquid-liquid phase separation (commonly known as "oiling out") rather than true crystallization when cooled rapidly in purely aliphatic solvents. To enforce a crystalline state, a binary solvent system of Ethyl Acetate (solubilizing) and Heptane (anti-solvent) is employed. The thermodynamic driving force for nucleation is controlled via slow cooling and the introduction of mechanical stimulation (scratching) or seed crystals[3].

  • Salt Formation for Solid-State Stability: While the free base can be isolated, converting the compound to a hydrochloride (HCl) salt drastically improves its solid-state properties. Salt formation not only enhances aqueous solubility—a critical parameter for downstream biological testing[4]—but also yields highly crystalline polymorphs that are easier to filter, dry, and store without degradation[5].

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + Neutral Impurities) AcidExt Acid Extraction (1M HCl, pH ~2) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities - Discard) AcidExt->OrgDiscard Organic Layer AqPhase Aqueous Phase (Protonated Piperazine) AcidExt->AqPhase Aqueous Layer BaseExt Basification & Extraction (2M NaOH, pH ~10, DCM) AqPhase->BaseExt FreeBase Free Base Isolate (>95% Purity) BaseExt->FreeBase Organic Layer (DCM) CrystFB Free Base Crystallization (EtOAc / Heptane) FreeBase->CrystFB Pathway A SaltForm Salt Formation (Ethanolic HCl) FreeBase->SaltForm Pathway B PureFB Pure Free Base (>99% Purity) CrystFB->PureFB PureSalt Pure HCl Salt (>99.5% Purity, Highly Crystalline) SaltForm->PureSalt

Caption: Workflow for the purification and crystallization of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₄H₁₃ClN₄
Molecular Weight 272.73 g/mol
Estimated pKa (Piperazine NH) ~9.0 - 9.5 (Strongly basic)
Estimated pKa (Quinoline N) ~4.0 - 4.5 (Weakly basic)
LogP (Predicted) ~2.4 (Lipophilic free base)
Table 2: Solvent Screening for Crystallization
Solvent SystemRatio (v/v)Outcome (Free Base)Outcome (HCl Salt)
Ethanol / Water 80:20Prone to oiling outHigh yield, highly crystalline
Ethyl Acetate / Heptane 50:50Good yield, crystallineN/A (Poor solubility)
Dichloromethane / Hexane 30:70Moderate yield, fine powderN/A
Methanol / MTBE 50:50Solvate formation likelyExcellent purity, crystalline

Detailed Experimental Protocols

Protocol A: Primary Purification via Acid-Base Extraction

This self-validating protocol ensures the removal of >95% of neutral and unreacted starting materials before crystallization.

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Dichloromethane (DCM). Ensure complete dissolution; filter any insoluble polymeric particulates if necessary.

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: Spot both layers on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The target compound should be exclusively in the aqueous layer (baseline on TLC without base, migrating with base).

  • Discard Organic Phase: Drain and discard the lower DCM layer (contains neutral impurities). Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic contaminants.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.

    • Causality Note: The pH must exceed 9.5 to ensure complete deprotonation of the piperazine ring. A milky white precipitate (the free base) will form.

  • Final Extraction: Extract the basified aqueous mixture with DCM (2 x 75 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an off-white solid.

Protocol B: Crystallization of the Free Base (Pathway A)
  • Dissolution: Suspend the crude free base in 30 mL of hot Ethyl Acetate (EtOAc) at 70°C. Stir until completely dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 70°C until the solution becomes faintly turbid (cloud point).

  • Seeding & Cooling: Add a few drops of EtOAc to clear the turbidity. Remove the flask from the heat source and allow it to cool ambiently to room temperature over 2 hours.

    • Troubleshooting: If the compound oils out (forms a separate liquid phase at the bottom), reheat to 70°C, add 2 mL of EtOAc, and scratch the inside of the flask with a glass rod to induce nucleation[3].

  • Harvesting: Once crystallization is observed, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals via a Büchner funnel, wash with cold Heptane, and dry in a vacuum oven at 40°C overnight.

Protocol C: Hydrochloride Salt Formation and Crystallization (Pathway B)

Salt formation locks the piperazine ring in a protonated state, yielding a highly stable and crystalline polymorph[4][5].

  • Dissolution: Dissolve 5.0 g of the purified free base in 40 mL of absolute Ethanol at 50°C.

  • Acid Addition: Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise under continuous stirring.

    • Causality Note: Using anhydrous HCl in Dioxane rather than aqueous HCl prevents the formation of mixed hydrate species, driving the precipitation of a uniform, anhydrous hydrochloride salt.

  • Crystallization: A thick white precipitate will form almost immediately. Stir the suspension at 50°C for 30 minutes to ensure complete salt formation and Ostwald ripening of the crystals.

  • Cooling & Isolation: Cool the suspension slowly to room temperature, then to 4°C. Filter the crystalline solid, wash with 10 mL of cold Methyl tert-butyl ether (MTBE), and dry under high vacuum at 50°C for 24 hours.

References

  • Purification of 4-Aminoquinoline-7-carbonitrile Intermediates - BenchChem.3

  • 7-Chloro-4-(piperazin-1-yl)quinoline Chemical and Physical Properties - PubChem. 2

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - US Patent 9206133B2. 5

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity - Journal of Medicinal Chemistry (ACS). 1

  • Formation and Physicochemical Properties of Crystalline and Amorphous Salts Formed between Ciprofloxacin and Succinic Acid - Molecular Pharmaceutics (ACS). 4

Sources

Application Note: ¹H and ¹³C NMR Structural Elucidation of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Reference Data Target Audience: Synthetic Chemists, NMR Spectroscopists, and Drug Development Professionals

Introduction & Chemical Context

The compound 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. Substituted 4-aminoquinoline-3-carbonitriles serve as the core pharmacophores for numerous clinically relevant molecules, most notably Src/Abl tyrosine kinase inhibitors (such as Bosutinib) and ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators ().

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges presented by this class of molecules. The presence of multiple electron-withdrawing groups (cyano, chloro) combined with an electron-donating amine (piperazine) creates complex electronic environments. This guide provides a self-validating methodology for acquiring, processing, and assigning the ¹H and ¹³C NMR spectra of this critical intermediate.

Mechanistic Insights into Chemical Shifts (Causality)

Do not merely memorize chemical shifts; understanding the underlying quantum mechanical and electronic effects allows for predictive and accurate spectral assignment.

  • The "Push-Pull" Shielding Effect at C-3: One of the most striking features of this molecule is the anomalous chemical shift of the C-3 carbon. Despite being attached to an electron-withdrawing cyano group, C-3 appears highly shielded (typically ~98.5 ppm). This is caused by a strong resonance "push-pull" system: the nitrogen lone pair of the piperazine at C-4 donates electron density into the quinoline ring, which is drawn toward the C-3 cyano group. This localized electron density drastically shields the C-3 nucleus ().

  • Magnetic Anisotropy at H-2: The H-2 proton is exceptionally deshielded (δ ~8.82 ppm). This is not solely due to the inductive effect of the adjacent N1 nitrogen; it is heavily influenced by the magnetic anisotropy generated by the π-system of the C-3 cyano triple bond, which forces the H-2 proton into a highly deshielding cone ().

  • Halogen Inductive Effects: The electronegative chlorine atom at C-6 withdraws electron density via the σ-bond framework, deshielding the adjacent H-5 proton and shifting it downfield relative to a standard aromatic proton, appearing as a distinct meta-coupled doublet.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, this protocol utilizes a self-validating network of 1D and 2D NMR experiments.

Step 1: Optimized Sample Preparation
  • Mass & Solvent: Weigh 15–20 mg of the highly purified compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Causality for Anhydrous Conditions: The piperazine NH proton exchanges rapidly with residual water. Because the residual water peak in DMSO-d₆ appears at δ 3.33 ppm, it can completely obscure the critical piperazine CH₂ signals (δ 3.35–3.42 ppm). Using anhydrous solvent prevents this overlap and reduces NH signal broadening.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates are present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Calibration & Thermal Equilibration
  • Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C) and allow exactly 5 minutes for thermal equilibration at 298 K.

  • Causality for Equilibration: Temperature gradients within the tube create convection currents. Convection destroys the line shape and will broaden the fine meta-coupling (J ≈ 2.2 Hz) of the H-5 and H-7 protons into unresolvable singlets.

  • Tuning & Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of DMSO. Shim the magnet (Z1-Z5) until the DMSO residual solvent peak FWHH (Full Width at Half Height) is < 0.8 Hz.

Step 3: Acquisition Parameters
  • ¹H NMR: 16 scans, 30° pulse angle, 2.0-second relaxation delay (d1), 64k data points.

  • ¹³C NMR: 1024 scans, 30° pulse angle, 2.0-second d1, WALTZ-16 ¹H decoupling.

  • Self-Validating 2D NMR (HMBC): Set up a ¹H-¹³C HMBC experiment (128 t1 increments, 2 scans per increment). Validation Logic: The HMBC is strictly required to prove regiochemistry. The H-2 proton (δ 8.82) must show a strong ³J cross-peak to C-4 (δ 156.5), while the piperazine H-2'/H-6' protons (δ 3.38) must also show a cross-peak to the same C-4 carbon. This intersection unequivocally locks the piperazine ring to the C-4 position of the quinoline core.

NMR Reference Data Tables

All data is referenced to the residual solvent peaks of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
H-2 8.82s-1HDeshielded by N1 inductive effect and C3-CN anisotropy.
H-5 8.07d2.21HMeta-coupled to H-7; heavily deshielded by C6-Cl.
H-8 8.01d9.01HOrtho-coupled to H-7.
H-7 7.82dd9.0, 2.21HOrtho to H-8, meta to H-5.
H-2', H-6' 3.35 - 3.42m-4HPiperazine CH₂ protons adjacent to the N-Ar bond.
H-3', H-5' 2.85 - 2.92m-4HPiperazine CH₂ protons adjacent to the secondary NH.
NH 2.45br s-1HBroadened by quadrupolar relaxation and solvent exchange.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C-4 156.5QuaternaryHighly deshielded by attached piperazine nitrogen.
C-2 152.3CHAdjacent to N1; deshielded by neighboring CN group.
C-8a 148.1QuaternaryBridgehead carbon adjacent to N1.
C-6 131.8QuaternaryAttached to electronegative Chlorine atom.
C-7 131.2CHAromatic CH.
C-8 130.4CHAromatic CH.
C-5 124.8CHAromatic CH.
C-4a 123.5QuaternaryBridgehead carbon.
C≡N 116.2QuaternaryCharacteristic cyano region.
C-3 98.5QuaternaryAnomalously shielded by C-4 nitrogen push-pull resonance.
C-2', C-6' 51.2CH₂Piperazine carbons adjacent to N-Ar.
C-3', C-5' 45.4CH₂Piperazine carbons adjacent to secondary NH.

Workflow Visualization

The following diagram illustrates the logical progression of the protocol, emphasizing the self-validating nature of the 2D NMR integration.

NMR_Workflow Prep Sample Preparation 15-20 mg in anhydrous DMSO-d6 Equil Thermal Equilibration 5 mins at 298 K (Minimizes Convection) Prep->Equil Acq1H 1H NMR Acquisition 16 Scans, d1=2s Equil->Acq1H Acq13C 13C NMR Acquisition 1024 Scans, WALTZ-16 Decoupling Equil->Acq13C Val2D 2D NMR (HSQC/HMBC) Self-Validation of C-3 & C-4 Acq1H->Val2D Acq13C->Val2D Process Data Processing & Assignment Ref: DMSO (2.50 / 39.52 ppm) Val2D->Process

Workflow for NMR acquisition and assignment of quinoline-3-carbonitrile derivatives.

References

  • Structure–Activity Relationships of Cyanoquinolines with Corrector–Potentiator Activity in ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Protein. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. PMC, National Institutes of Health. [Link]

  • One-Pot Synthesis of some new 2-Amino-4-phenylquinoline-3-carbonitrile derivatives and Anticancer Evaluation against MCF-7 Cells. Chemistry & Biology Interface. [Link]

in vivo dosing protocols for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Murine In Vivo Dosing Protocols for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing studies in murine models for the compound 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. While specific preclinical data for this exact molecule is not extensively published, this guide synthesizes established methodologies for quinoline-based compounds and general best practices for poorly soluble agents to provide a robust framework for investigation. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. All procedures involving animals must receive prior approval from an Institutional Animal Care and Use Committee (IACUC).

Introduction: The Quinoline Scaffold and 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific compound, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, belongs to a class of quinoline derivatives that have attracted significant interest for their potential as targeted therapeutic agents.[4][5] The piperazine moiety at the 4-position is a common feature in many bioactive quinolines, often enhancing solubility and target engagement.[6] The carbonitrile group at the 3-position can act as a key pharmacophore or metabolic anchor.

The successful transition of such a compound from promising in vitro data to a viable preclinical candidate is entirely dependent on rigorous and well-designed in vivo studies. This guide provides the foundational protocols to assess the pharmacokinetics (PK), safety, and preliminary efficacy of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile in murine models.

Part 1: Critical Pre-Dosing & Formulation Development

A common and significant challenge with novel quinoline derivatives is their low aqueous solubility, which can severely limit oral bioavailability and complicate parenteral administration.[7][8] Therefore, a systematic approach to formulation is the first and most critical step. The goal is to develop a safe and effective vehicle that ensures consistent and reproducible exposure of the compound in the animal model.

Physicochemical Characterization: Solubility Assessment

Before any in vivo work, the solubility of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile must be determined in a panel of pharmaceutically acceptable vehicles. This data is essential for selecting an appropriate formulation strategy.

Protocol 1: Equilibrium Solubility Determination

  • Vehicle Selection: Prepare a panel of common, non-toxic vehicles. A recommended starting list is provided in Table 1 .

  • Compound Addition: Add an excess amount of the test compound to a known volume (e.g., 1 mL) of each vehicle in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable organic solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Analysis: Express the solubility in mg/mL. This data will directly inform the formulation strategy as outlined in the workflow diagram below.

Table 1: Common Vehicles for Initial Solubility Screening

Vehicle TypeExamplesPrimary Use / Rationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for soluble compounds; baseline vehicle.
Co-solvents 5-10% DMSO in saline, 10-20% Solutol HS 15 in saline, 30% PEG 400 in waterFor compounds with moderate solubility. Co-solvents increase the solubilizing capacity of the aqueous vehicle.[9][10]
Suspending Agents 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in waterFor poorly soluble compounds to be administered as a suspension, typically for oral gavage.[10]
Lipid-Based Corn oil, Sesame oil, Labrafac PG, Maisine® CCCan enhance oral absorption of lipophilic (high LogP) compounds by promoting lymphatic uptake.[7][8][11]
Formulation Strategy & Preparation

The choice of formulation is a critical decision driven by the solubility data, the intended route of administration, and the required dose level.

G cluster_0 Formulation Selection Workflow start Determine Solubility in Various Vehicles decision1 Is Solubility > Target Dose in Aqueous Vehicle? start->decision1 form_solution Formulate as Simple Solution (e.g., Saline, PBS) decision1->form_solution Yes decision2 Is Solubility > Target Dose in Co-Solvent System? decision1->decision2 No form_cosolvent Formulate as Co-Solvent Solution (e.g., DMSO/PEG400/Saline) decision2->form_cosolvent Yes decision3 Is Compound Stable & Homogenous in Suspension? decision2->decision3 No form_suspension Formulate as Suspension (e.g., 0.5% CMC) decision3->form_suspension Yes form_lipid Consider Lipid-Based Formulation (e.g., Corn Oil, SEDDS) decision3->form_lipid No

Caption: Decision workflow for selecting a suitable formulation.

Protocol 2: Preparation of a Homogenous Suspension for Oral Gavage

This protocol is often required for poorly soluble quinoline compounds in efficacy studies.[10]

  • Weighing: Accurately weigh the required amount of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile based on the desired concentration and final volume.

  • Wetting (Optional but Recommended): To prevent clumping, create a paste by adding a small amount of the vehicle (e.g., 0.5% CMC with 0.1% Tween-80) to the dry powder and mixing thoroughly.

  • Dilution: Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer or mortar and pestle) to form a uniform suspension.

  • Homogenization: For best results, transfer the suspension to a suitable container and use a homogenizer to ensure a consistent and fine dispersion.

  • Pre-Dosing Check: Before each dose administration, visually inspect for homogeneity. If the suspension is prone to settling, it must be stirred or vortexed immediately before drawing each dose.

Part 2: In Vivo Dosing Protocols in Murine Models

All animal experiments must be conducted in strict accordance with institutional and national guidelines, and protocols must be approved by an IACUC.[10]

Animal Model and Husbandry
  • Strain: The choice of mouse strain depends on the study objective. Common choices include BALB/c or C57BL/6 for PK and toxicity studies, and athymic nude or NOD/SCID mice for tumor xenograft efficacy studies.[10]

  • Age/Weight: Typically, mice aged 6-8 weeks and weighing 20-25 grams are used.

  • Acclimatization: Animals must be acclimatized for at least one week before the start of the experiment, with free access to food and water.[10]

Routes of Administration

The choice of administration route is critical and should align with the intended clinical application and study goals.[12]

  • Oral (p.o.) Gavage: Most common for evaluating orally bioavailable drugs. It ensures a precise dose is delivered to the gastrointestinal tract.[13]

  • Intraperitoneal (i.p.) Injection: Often used in early efficacy studies for compounds with poor oral bioavailability. It bypasses first-pass metabolism, typically leading to higher systemic exposure.[14]

  • Intravenous (i.v.) Injection: Primarily used in PK studies to determine key parameters like clearance, volume of distribution, and absolute bioavailability. Requires a highly soluble formulation.[10][12]

  • Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p. or i.v. routes.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Volume (Adult Mouse)Recommended Needle Gauge
Oral (p.o.) < 1.5 mL (typically 10 mL/kg)20-22g (gavage needle)
Intraperitoneal (i.p.) < 2.0 mL25-27g
Intravenous (i.v.) < 0.2 mL (typically 5 mL/kg)27-30g
Subcutaneous (s.c.) < 2.0 mL (split into multiple sites)25-27g
Source: Adapted from institutional animal care guidelines.[12]
Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][15]

  • Grouping: Divide animals into two groups (n=3-5 per group): an oral (p.o.) group and an intravenous (i.v.) group.

  • Dose Preparation:

    • Oral Group: Prepare the compound in a suitable vehicle (e.g., 0.5% CMC) at a concentration to deliver the target dose (e.g., 10 mg/kg) in a volume of 10 mL/kg.

    • Intravenous Group: Prepare a soluble formulation (e.g., in saline with 5% DMSO/5% Solutol) to deliver a lower dose (e.g., 1-2 mg/kg) via tail vein injection.[10]

  • Administration: Administer a single dose to each animal according to its group.

  • Blood Sampling: Collect sparse blood samples (~50 µL) from each animal at predefined time points. A typical schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10] Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, and oral bioavailability).

Protocol 4: Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the compound in an established cancer model.[10]

Sources

Application Notes and Protocols: Assessment of Cell Viability and Cytotoxicity using 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously assess the biological activity of novel quinoline derivatives, using 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile as a representative compound. We present detailed protocols for two orthogonal, widely-used in vitro assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for quantifying plasma membrane disruption as a direct measure of cytotoxicity.[3] By employing these dual assays, researchers can gain deeper insights into the dose-dependent effects of their compounds, distinguishing between cytostatic and cytotoxic mechanisms to accelerate the drug discovery pipeline.

Introduction: The Rationale for Dual-Assay Profiling

Evaluating the cytotoxic and cytostatic potential of novel chemical entities is a cornerstone of preclinical drug development. Quinoline derivatives, in particular, have been shown to exert their effects through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[2][4] A single assay can provide a limited perspective; for instance, a compound might halt cell proliferation without immediately causing cell death. Such an effect would be captured by a viability assay but missed by an acute cytotoxicity assay.

Therefore, we advocate for a dual-assay approach:

  • Cell Viability Assay (MTT): Measures the metabolic activity of a cell population. The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product is dependent on the activity of mitochondrial NAD(P)H-dependent oxidoreductases.[5] This assay is an excellent indicator of overall cellular health and proliferation rates.

  • Cytotoxicity Assay (LDH): Measures the integrity of the plasma membrane. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[6] Quantifying its presence provides a direct measure of cell death.

Comparing the results from these two assays provides a more complete mechanistic profile of the test compound.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible results.

2.1 Safety Precautions:

Derivatives of quinoline and piperazine require careful handling. Based on safety data for structurally related compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear a lab coat, protective gloves, and safety goggles with side shields.[7]

  • Handling: Avoid inhalation of dust or aerosols. Use only in a well-ventilated area or chemical fume hood.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[9]

2.2 Preparation of Stock Solution:

  • Solvent Selection: The solubility of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of novel compounds for in vitro screening.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare intermediate dilutions from the stock solution using sterile cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%). A vehicle control (medium with the same final DMSO concentration as the treated wells) must always be included in the experimental design.

Experimental Workflow Overview

A systematic workflow is essential for accurate and reproducible cytotoxicity testing. The general process involves cell seeding, treatment with a dose-response range of the compound, incubation, and subsequent analysis using the chosen assays.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Analysis Phase cluster_analysis Data Interpretation a Select & Culture Appropriate Cell Line b Prepare Compound Stock & Dilutions c Seed Cells in 96-Well Plates b->c d Treat Cells with Compound Series c->d e Incubate for 24, 48, or 72h d->e f Perform MTT Assay (Viability) e->f g Perform LDH Assay (Cytotoxicity) e->g h Measure Absorbance f->h g->h i Calculate % Viability & % Cytotoxicity h->i j Generate Dose-Response Curves & Calculate IC50 i->j G start Cells Treated with Compound in 96-Well Plate step1 Add Yellow MTT Reagent to each well start->step1 step2 Incubate for 2-4 hours at 37°C (Allows formazan formation) step1->step2 step3 Viable cells with active mitochondria convert MTT step2->step3 step4 Insoluble Purple Formazan Crystals Form step3->step4 via NAD(P)H-dependent oxidoreductases step5 Add Solubilization Solution (e.g., acidified isopropanol, DMSO) step4->step5 step6 Incubate with shaking to dissolve crystals step5->step6 step7 Purple Solution step6->step7 end Measure Absorbance at ~570 nm step7->end

Caption: Principle of the MTT cell viability assay.

4.1 Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile stock solution

  • Selected cancer cell line (e.g., HCT116, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized. [10]* Solubilization buffer: e.g., DMSO, or 0.04 M HCl in isopropanol.

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

4.2 Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery. [3]2. Compound Treatment: Prepare serial dilutions of the quinoline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include triplicate wells for each concentration, a vehicle control (DMSO), and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of endpoint is critical, as IC50 values can be time-dependent. [11]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). [3][5]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. [3]7. Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. [12]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [10]

Protocol 2: LDH Assay for Cytotoxicity Assessment

This protocol quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes. [13]An increase in the colored product is proportional to the number of lysed cells. [6]

G cluster_cell Cell State cluster_assay Assay Reaction a Intact, Viable Cell (LDH is intracellular) b Damaged, Lysed Cell (Compound-induced) a->b Treatment c LDH Released into Culture Supernatant b->c d Transfer Supernatant to a new plate c->d e Add LDH Reaction Mix (Substrate + Tetrazolium Salt) d->e f LDH catalyzes conversion of Lactate to Pyruvate e->f g Tetrazolium Salt is reduced to a Colored Formazan Product f->g Coupled Reaction h Measure Absorbance at ~490 nm g->h

Caption: Principle of the LDH cytotoxicity assay.

5.1 Materials:

  • Cell plate prepared as in steps 1-3 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized and validated reagents). These kits typically contain:

    • Substrate Mix

    • Assay Buffer

    • Stop Solution

    • Lysis Buffer (for maximum release control)

  • 96-well flat-bottom assay plate (optically clear).

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 490 nm.

5.2 Step-by-Step Protocol:

  • Prepare Controls: On the cell plate, designate triplicate wells for each control:

    • Spontaneous LDH Release: Untreated cells (add 10 µL of Assay Buffer).

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer. Incubate for 45 minutes before proceeding. [6] * Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

  • Sample Collection: After the compound incubation period, centrifuge the plate at ~400 x g for 5 minutes (optional, but recommended to pellet any detached cells). [14]3. Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new 96-well assay plate.

  • Prepare Reaction Mix: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (e.g., reconstitute substrate in assay buffer). [6]5. Initiate Reaction: Add 50 µL of the prepared LDH Reaction Mix to each well of the assay plate containing the supernatant.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes. [6][14]7. Stop Reaction: Add 50 µL of Stop Solution to each well. This will terminate the enzymatic reaction and stabilize the color. 8. Reading: Gently shake the plate to mix. Measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

Accurate data analysis is essential to determine the potency of the test compound.

6.1 MTT Assay Data:

  • Correct for Background: Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

6.2 LDH Assay Data:

  • Correct for Background: Subtract the absorbance of the medium-only blank.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

6.3 Determining the IC50 Value:

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug required to inhibit a biological process by 50%. [15][16]

  • Plot Data: Using graphing software (e.g., GraphPad Prism), plot the Percent Viability (or Percent Inhibition, which is 100 - % Viability) against the log of the compound concentration.

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).

  • Interpret IC50: The software will calculate the IC50 value from the curve. A lower IC50 value indicates a more potent compound. [17] 6.4 Sample Data Presentation:

Quantitative data should be summarized in a clear, tabular format.

Compound Concentration (µM)% Viability (MTT Assay) ± SD% Cytotoxicity (LDH Assay) ± SD
0 (Vehicle Control)100 ± 4.52.1 ± 1.1
0.198.2 ± 5.13.5 ± 1.5
185.7 ± 6.210.4 ± 2.3
552.1 ± 4.845.8 ± 5.0
1025.3 ± 3.978.2 ± 6.1
505.8 ± 2.195.3 ± 3.4
Calculated IC50 4.8 µM 5.5 µM

Note: Data are for illustrative purposes only.

References
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • El-Sayed, N. N. E., et al. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Rawat, A., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Ortiz-de-Solorzano, C., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Valente, S., et al. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Shapiro, A. B. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? ResearchGate. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. [Link]

  • Abdul Hamid, H., et al. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • Moghaddam-Manesh, M., et al. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • Chemspace. (n.d.). 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile. [Link]

  • Al-Ostoot, F. H., et al. (2020, April 9). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. [Link]

  • Al-Rashood, S. T., et al. (2017, March 17). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. [Link]

  • Patel, H. M., et al. (n.d.). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. [Link]

  • Frohwerk, E., et al. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Salahuddin, A., et al. (2013, June 1). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. PubMed. [Link]

  • PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. [Link]

  • D'Souza, C., & Raskin, I. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

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Application Note & Protocol: Preparation of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Introduction

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a representative small-molecule heterocyclic compound. Featuring a halogenated quinoline core and a basic piperazine moiety, it shares structural homology with several established kinase inhibitors. Due to its highly hydrophobic aromatic core, the free base of this compound exhibits poor aqueous solubility, necessitating the use of an organic solvent for initial stock preparation and stabilization.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such hydrophobic small molecules. As a highly polar aprotic solvent, DMSO is miscible with water and efficiently disrupts the crystalline lattice of organic compounds without permanently altering their chemical structure (1)[1]. Furthermore, DMSO readily penetrates biological membranes, facilitating the intracellular delivery of hydrophobic probes and inhibitors across lipid bilayers[1].

Physicochemical Properties & Reagent Data

Before initiating any protocol, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations.

Table 1: Quantitative Data for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

ParameterValue / SpecificationNotes
Chemical Formula C₁₄H₁₃ClN₄Verified via structural analysis.
Molecular Weight 272.74 g/mol Required for precise molarity calculations.
Appearance Solid powderVisual inspection upon receipt.
Primary Solvent Anhydrous DMSO (≥99.9% purity)Avoid standard DMSO to prevent rapid hydrolysis.
Recommended Stock 10 mM to 50 mMStandard for small molecule screening libraries (2)[2].
Storage (Powder) -20°C (Long-term)Protect from light and atmospheric moisture.
Storage (Solution) -80°C (Up to 6 months)Aliquot to prevent freeze-thaw degradation (3)[3].

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of In Vitro Master Stock Solutions (10 mM / 50 mM)

Expertise & Causality: Organic powders often adhere to the walls of their vials due to static electricity generated during shipping. Opening the vial immediately can result in mass loss and inaccurate molarity. Furthermore, using anhydrous DMSO is critical; standard DMSO is highly hygroscopic and absorbs atmospheric moisture, which exponentially decreases the solubility of hydrophobic compounds and accelerates hydrolytic degradation.

  • Step 1: Equilibration & Centrifugation. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: This prevents the condensation of atmospheric moisture onto the cold powder. Centrifuge the vial at 1,000 x g for 3 minutes to pellet all compound to the bottom of the tube[2].

  • Step 2: Mass Calculation. To prepare a stock solution, calculate the required solvent volume based on the exact mass. For a 10 mM stock, 2.73 mg of compound (MW = 272.74 g/mol ) requires 1.0 mL of anhydrous DMSO. For a 50 mM high-concentration stock, 13.64 mg requires 1.0 mL of DMSO.

  • Step 3: Dissolution & Sonication. Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes. If the solution is not entirely clear, apply gentle sonication or warm the vial in a water bath (not exceeding 37°C) to overcome the crystalline lattice energy[3].

    • Validation Step: Hold the vial against a dark background under a bright light to visually inspect for undissolved micro-particulates. The solution must be optically clear before proceeding.

  • Step 4: Aliquoting & Storage. Divide the master stock into 20 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause the compound to precipitate ("crash out") and undergo thermal degradation. Single-use aliquots ensure absolute reproducibility across independent experiments[3].

Protocol B: Preparation of Working Solutions for Cell-Based Assays

Expertise & Causality: Directly pipetting a high-concentration DMSO stock into an aqueous culture medium often causes localized supersaturation, leading to rapid precipitation of the compound before it can evenly disperse.

  • Step 1: Intermediate Serial Dilution. Perform serial dilutions of the master stock in pure DMSO to create intermediate 1000X working stocks (). Causality: This ensures that when added to the final medium, the compound remains in solution during the critical mixing phase.

  • Step 2: Final Aqueous Dilution. Dilute the 1000X intermediate stock 1:1000 into pre-warmed cell culture medium. Mix immediately by gentle inversion.

  • Step 3: Vehicle Control Validation. The final concentration of DMSO in the cell culture must not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target transcriptomic changes (4)[4].

    • Validation Step: Always run a parallel "Vehicle Control" containing the exact same final percentage of DMSO (without the compound) to validate that observed biological phenotypes are strictly due to the target compound[4].

Protocol C: In Vivo Formulation Strategy (Rodent Models)

Expertise & Causality: Intraperitoneal (IP) or intravenous (IV) administration of pure DMSO is highly toxic and causes severe tissue necrosis. Institutional Animal Care and Use Committees (IACUC) strictly mandate that DMSO concentrations for parenteral injection must not exceed 10% (v/v) (5)[5].

  • Step 1: Primary Solubilization. Add 10% (v/v) of the DMSO master stock to the formulation vial.

  • Step 2: Co-solvent Addition. Add 40% (v/v) PEG300 and mix thoroughly. Causality: PEG300 acts as a co-solvent that dramatically lowers the dielectric constant of the mixture, preventing the hydrophobic compound from precipitating when the aqueous phase is introduced (6)[6].

  • Step 3: Surfactant Addition. Add 5% (v/v) Tween-80 and vortex. Causality: Tween-80 forms micelles that encapsulate the hydrophobic small molecule, creating a stable microemulsion[6].

  • Step 4: Aqueous Phase. Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing to yield a clear, injectable solution[6].

    • Validation Step: Monitor the solution for 30 minutes at room temperature. If phase separation or cloudiness occurs, the compound has exceeded its kinetic solubility limit in this formulation and the dose must be adjusted.

Mandatory Visualizations

G N1 Equilibrate & Centrifuge (Room Temp, 1000 x g) N2 Add Anhydrous DMSO (Calculate Molarity) N1->N2 N3 Vortex & Sonicate (Ensure Clear Solution) N2->N3 N4 Sterile Filter (0.22 µm PTFE) N3->N4 N5 Aliquot & Store (-80°C) N4->N5

Workflow for preparing and storing sterile DMSO small molecule stock solutions.

G S1 1. 10% DMSO Stock (Primary Solubilization) S2 2. 40% PEG300 (Organic Co-solvent) S1->S2 S3 3. 5% Tween-80 (Micelle Formation) S2->S3 S4 4. 45% Saline (Aqueous Phase) S3->S4 S5 Final Formulation (Injectable Solution) S4->S5

Stepwise formulation pathway for in vivo administration of hydrophobic compounds.

References

  • BenchChem. "Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO." 3

  • Fisher Scientific. "DMSO (dimethylsulfoxide), anhydrous." 1

  • National Institutes of Health (NIH) / PMC. "Protocol to identify small-molecule inhibitors against cancer drug resistance." 2

  • MedChemExpress. "Technical Support - Preparation of Stock Solutions."4

  • MedChemExpress. "6-(Methylthio)purine - Mechanism of Action & Protocol." 6

  • BenchChem. "Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO." 7

  • Washington State University (WSU) IACUC. "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents." 5

Sources

Troubleshooting & Optimization

minimizing byproducts during 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile Purification

Welcome to the technical support center for the purification of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate.

Troubleshooting Guide: Minimizing Byproducts

The synthesis of 6-chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, typically via nucleophilic aromatic substitution of a 4-chloroquinoline precursor with piperazine, can be accompanied by the formation of several byproducts.[1] Effective purification is critical to ensure the quality and reliability of downstream applications.

Issue 1: Presence of a Bis-arylated Byproduct

Q1: My post-reaction analysis (HPLC/LC-MS) shows a significant peak with a higher molecular weight than my target compound. How can I confirm if it's a bis-arylated byproduct and how do I prevent its formation?

A1: The higher molecular weight species is likely the N,N'-bis(6-chloro-3-cyanoquinolin-4-yl)piperazine. This byproduct arises when a second molecule of the 4-chloroquinoline starting material reacts with the remaining secondary amine of the piperazine ring on the desired product.

Root Cause Analysis:

  • Stoichiometry: An insufficient excess of piperazine relative to the 4-chloroquinoline starting material is a primary cause.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can also favor the formation of the bis-arylated product.

Troubleshooting and Prevention:

  • Adjust Stoichiometry: Employ a larger excess of piperazine. A common strategy is to use piperazine itself as the solvent or to use a 2.5 to 5-fold molar excess.[1][2]

  • Controlled Addition: Add the 4-chloroquinoline reactant slowly to the reaction mixture containing piperazine. This maintains a high concentration of piperazine relative to the electrophile, favoring the mono-arylation product.[2]

  • Use Mono-protected Piperazine: A more controlled approach involves using N-Boc-piperazine. The Boc protecting group prevents the second arylation. The Boc group can be subsequently removed using acidic conditions to yield the desired product.[2]

Purification of Contaminated Product:

If the bis-arylated byproduct has already formed, purification can be achieved through column chromatography.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with different polarities.
Mobile Phase Dichloromethane/Methanol (e.g., 98:2 v/v)The more polar methanol helps to elute the desired, more polar mono-arylated product, while the less polar bis-arylated byproduct will have a longer retention time.[1]
Issue 2: Hydrolysis of the Nitrile Group

Q2: I've noticed a byproduct with a molecular weight corresponding to the addition of water to my target compound. Is this a hydrolysis product and how can I avoid it?

A2: Yes, this is likely the corresponding amide, 6-chloro-4-(piperazin-1-yl)quinoline-3-carboxamide, or potentially the carboxylic acid if hydrolysis is extensive. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][4]

Root Cause Analysis:

  • Presence of Water: The reaction or work-up conditions may not be sufficiently anhydrous.

  • pH Extremes: Strong acidic or basic conditions during the reaction or purification can promote hydrolysis.[3]

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Reactions can be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • pH Control: During aqueous work-up, maintain a neutral or slightly basic pH. Avoid prolonged exposure to strong acids or bases.

  • Temperature Management: Keep temperatures during work-up and purification as low as practically possible.

Purification Strategy:

The polarity difference between the nitrile, amide, and carboxylic acid allows for effective separation by column chromatography.

Byproduct Relative Polarity Elution Order (Normal Phase)
Target Nitrile Least PolarFirst
Amide More PolarSecond
Carboxylic Acid Most PolarLast (may require a more polar solvent system)
Issue 3: Residual Starting Materials

Q3: My purified product still contains unreacted 4-chloroquinoline and excess piperazine. What is the most effective way to remove these?

A3: Residual starting materials are a common issue. Their removal is crucial for obtaining a high-purity product.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Inefficient Work-up: The work-up procedure may not be adequate to remove all unreacted starting materials.

Troubleshooting and Purification:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the limiting reagent (typically the 4-chloroquinoline).[2]

  • Aqueous Wash:

    • To remove excess piperazine, wash the organic layer with water or a dilute acid solution (e.g., 1M HCl). The piperazine will be protonated and move into the aqueous layer.

    • To remove unreacted 4-chloroquinoline, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) can be effective, although its basicity is weak.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Ethanol or a mixture of ethanol and water can be a good starting point.[5]

  • Column Chromatography: As a final purification step, column chromatography can effectively separate the product from both starting materials.[1]

Workflow for Purification:

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q4: What are the best analytical techniques to assess the purity of my 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile?

A4: A combination of techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[6][7] A reverse-phase C18 column is a common starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the main product and any impurities, which aids in troubleshooting.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structural isomers or major impurities.[6]

Q5: How can I improve the yield of my reaction?

A5:

  • Catalyst Choice: For N-arylation reactions, palladium-based catalysts with appropriate ligands (e.g., Buchwald-Hartwig amination) can improve yields and reaction rates, often under milder conditions.[11][12]

  • Solvent Selection: The choice of solvent is crucial. Acetonitrile and N,N-Dimethylformamide (DMF) are commonly used.[1][13] Ensure the solvent is anhydrous.[2]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to more byproducts. An optimal temperature that balances reaction rate and selectivity should be determined experimentally.

Q6: Are there any specific safety precautions I should take when working with this compound and its precursors?

A6:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling Reagents:

    • 4-Chloroquinoline derivatives: These can be irritating and potentially toxic. Avoid inhalation and skin contact.

    • Piperazine: This is a corrosive and sensitizing agent. Handle with care.

    • Solvents: Be aware of the flammability and toxicity of the solvents being used.

References

  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed.
  • Benchchem. (n.d.). Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2024, December 25). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure.
  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu.
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). PMC.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile. (n.d.). Chemspace.
  • Preparation method of quinoline derivative. (n.d.). Google Patents.
  • Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. (2024, March 17). Galaxy Publication.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024, April 12). ACS Publications.
  • Rediscovered synthesis of 3-cyanoquinoline derivatives. (2025, August 10). ResearchGate.

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Technical Support Center: HPLC Troubleshooting for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve severe HPLC peak tailing when analyzing complex basic APIs.

Analyzing 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile presents a specific chromatographic challenge. The molecule possesses a highly basic piperazine moiety (pKa ~9.8), a weakly basic and hydrophobic quinoline core, and electron-withdrawing chloro and carbonitrile groups. This unique structural profile makes it highly susceptible to secondary interactions within standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

Mechanistic Overview: The Causality of Peak Tailing

To fix peak tailing, we must first understand the thermodynamic drivers behind it. In an ideal RP-HPLC separation, retention is driven purely by non-specific hydrophobic partitioning between the analyte and the C18 stationary phase.

However, standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻) 1. Because the piperazine ring of our target molecule is highly basic, it remains positively charged (protonated) at neutral or mildly acidic pH. This creates a strong, secondary electrostatic attraction (ion-exchange mechanism) that slows down the desorption of the analyte molecules, dragging out the back half of the chromatographic peak 2.

RootCause A HPLC Peak Tailing (Piperazine Derivative) B Chemical Causes (Analyte-Stationary Phase) A->B C Physical Causes (System/Hardware) A->C D Secondary Silanol Interactions (Si-O⁻ binding to NH₂⁺) B->D Primary Cause E Mass Overload (Saturated Active Sites) B->E F Column Void / Bed Deformation C->F G Extra-Column Dead Volume C->G

Logical breakdown of HPLC peak tailing causes for basic piperazine derivatives.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must prove that the tailing is chemical (silanol-driven) rather than physical (a void in the column or poor plumbing) 3. We achieve this using a self-validating diagnostic test.

Diagnostic Start Inject Neutral Marker (e.g., Toluene) Decision Does the neutral peak tail? Start->Decision Yes Physical Issue Check fittings, replace column Decision->Yes Yes No Chemical Issue (Silanol Interaction) Decision->No No Fix1 Lower pH (< 3.0) or High pH (> 10.0) No->Fix1 Fix2 Use Endcapped/Type B Silica No->Fix2

Self-validating diagnostic workflow to isolate chemical vs. physical peak tailing.

Self-Validating Experimental Protocol: Method Optimization

If the diagnostic workflow confirms a chemical interaction, follow this step-by-step methodology to systematically eliminate the secondary interactions. This protocol relies on thermodynamic controls to validate each adjustment.

Step 1: Baseline Quantification

  • Prepare a 0.1 mg/mL solution of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile in the initial mobile phase.

  • Inject 5 µL onto your current C18 column.

  • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height . A Tf​ > 1.5 indicates significant tailing requiring intervention.

Step 2: Low-pH Suppression (The Protonation Strategy)

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.

  • Adjust the pH to 2.5 using phosphoric acid. Causality: At pH 2.5, the residual silanols (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and eliminating the electrostatic pull on the piperazine ring.

  • Run the analysis and recalculate Tf​ . If Tf​ drops to ≤ 1.2, the method is validated.

Step 3: Competing Base Addition (Alternative to Low pH)

  • If low pH degrades your column or causes resolution loss with impurities, return to a mid-pH buffer (e.g., pH 6.5).

  • Add 0.1% Triethylamine (TEA) to the mobile phase 4. Causality: TEA acts as a sacrificial basic modifier. It aggressively binds to the active silanol sites, masking them so your piperazine API cannot interact with them.

  • Equilibrate the column for at least 20 column volumes before injection.

Quantitative Data: Impact of Method Parameters

The table below summarizes the expected quantitative outcomes when applying different chromatographic conditions to basic piperazine derivatives. Use this as a benchmark for your method development.

Chromatographic ConditionMobile Phase pHAdditiveExpected USP Tailing Factor ( Tf​ )Mechanistic Outcome
Unendcapped C18, no buffer6.5None> 2.5 (Severe)Strong Si-O⁻ and NH₂⁺ ionic interaction.
Endcapped C18, phosphate7.0None1.5 - 2.0Reduced but persistent silanol activity.
Endcapped C18, formate2.5None1.1 - 1.3Silanols protonated (Si-OH); ionic binding suppressed.
Unendcapped C18, phosphate6.50.1% TEA1.2 - 1.4TEA competitively masks active silanol sites.
Hybrid Silica (High pH)10.5None1.0 - 1.1Piperazine deprotonated (neutralized); pure hydrophobic retention.

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my quinoline-piperazine compound get worse as I inject higher concentrations? A: This is a classic symptom of "mass overload" combined with active sites 5. The highly active silanol sites on the column are limited in number. At low concentrations, a large percentage of your analyte interacts with these sites, causing severe tailing. As you increase the mass, the active sites become saturated, and the excess analyte elutes normally, which can paradoxically make the overall peak look slightly better, but the tail remains absolute. Dilute your sample by 10x; if the peak shape improves or retention time shifts, you are overloading the column.

Q: Can I just run my method at pH 11 to neutralize the piperazine ring entirely? A: Yes, thermodynamically, operating at a pH 2 units above the pKa of piperazine (pH ~11.8) will fully deprotonate the amine, rendering it neutral and immune to silanol interactions. However, standard silica dissolves above pH 8.0. You must use a specialized hybrid-silica or polymer-based column designed for high-pH stability to execute this strategy.

Q: How do I calculate the USP Tailing Factor ( Tf​ ) to know if my method meets regulatory standards? A: The USP Tailing Factor is calculated using the formula: Tf​=W0.05​/2f , where W0.05​ is the total peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak center (retention time) at 5% peak height. A Tf​ of 1.0 is perfect symmetry. Most pharmaceutical guidelines require Tf​≤2.0 for acceptable quantification, though ≤1.5 is ideal.

References

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions URL: [Link]

  • HPLC Peak Tailing Troubleshooting Axion Analytical Labs URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation URL: [Link]

  • Development of New Method for Simultaneous Analysis in Pharmaceuticals National Institutes of Health (PMC) URL:[Link]

  • Why Do Peaks Tail? LC Troubleshooting LC Troubleshooting Bible URL: [Link]

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preventing chemical degradation of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stability issues with polyfunctional intermediates. 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a highly reactive scaffold. Its structural features—a secondary amine on the piperazine ring, a photolabile chloroquinoline core, and a hydrolysable nitrile group—make it highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the chemical integrity of your compound during long-term storage.

Section 1: Troubleshooting Guide & FAQs (Mechanistic Insights)

When handling this compound, visual and analytical discrepancies are often the first indicators of degradation. Below are the most common issues reported by researchers, along with the chemical causality behind each phenomenon.

Q1: My lyophilized powder has become clumpy, sticky, and less soluble in organic solvents over time. What happened? A: Your compound has likely absorbed atmospheric carbon dioxide and moisture to form a piperazine carbamate salt . The secondary amine in the piperazine ring is highly nucleophilic. Upon exposure to ambient air, it rapidly attacks the electrophilic carbon of CO2, forming a zwitterionic complex that rearranges into a carbamic acid. This acid then reacts with a second piperazine molecule to form an insoluble dicarbamate salt network . This is a well-documented thermodynamic sink for piperazine derivatives .

Q2: I am seeing a loss of the characteristic 3:1 isotopic chlorine pattern in my LC-MS, accompanied by a mass decrease of 34 Da. Why? A: This is the hallmark of photolytic dechlorination . The 6-chloroquinoline core absorbs strongly in the UV spectrum. Exposure to ambient laboratory light or direct sunlight provides enough energy to homolytically cleave the C-Cl bond, generating a highly reactive quinoline radical that subsequently abstracts a hydrogen atom from residual solvent or atmospheric moisture .

Q3: After storing the compound in a humid environment, LC-MS analysis shows a new impurity with a +18 Da mass shift. Is this an oxidation product? A: No, a +18 Da shift indicates nitrile hydrolysis , not oxidation. The 3-carbonitrile group is reacting with residual water to form a quinoline-3-carboxamide. While neutral hydrolysis is generally slow, the transition state is stabilized by trace moisture over prolonged storage periods, leading to the irreversible formation of the amide .

Q4: I detect a +16 Da impurity that elutes slightly earlier than my main peak on reverse-phase HPLC. What is the mechanism? A: This is N-oxidation . The quinoline nitrogen (and to a lesser extent, the piperazine nitrogens) can undergo oxidation when exposed to atmospheric oxygen or trace peroxides in aging ether solvents. This forms a highly polar heterocyclic N-oxide, which reduces the retention time on a C18 column .

Section 2: Quantitative Degradation Matrix

To effectively mitigate these risks, you must understand the kinetics and analytical signatures of each degradation pathway. The table below summarizes the quantitative data necessary for tracking compound stability.

Degradation PathwayPrimary Environmental TriggerLC-MS Mass ShiftKinetic Risk LevelPreventive Measure
Carbamate Formation Atmospheric CO₂+44 Da (per CO₂ added)High (Hours to Days)Argon purge, airtight seal
Photolytic Dechlorination UV/Ambient Light (<400 nm)-34 Da (Loss of Cl isotope)Medium (Days to Weeks)Amber glass, dark storage
Nitrile Hydrolysis H₂O (Humidity)+18 DaLow (Months)Desiccant, lyophilization
N-Oxidation O₂ / Trace Peroxides+16 DaLow (Months)Argon purge, -20°C storage

Section 3: Visualizing Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the resulting chemical degradation products.

DegradationMechanisms Compound 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile CO2 Atmospheric CO2 Compound->CO2 Exposure UV UV / Ambient Light Compound->UV Exposure O2 Oxygen (O2) Compound->O2 Exposure H2O Humidity (H2O) Compound->H2O Exposure Carbamate Piperazine Carbamate (+44 Da) CO2->Carbamate Nucleophilic Attack Dechloro Dechlorinated Core (-34 Da) UV->Dechloro Photolytic Cleavage NOxide Quinoline N-oxide (+16 Da) O2->NOxide N-Oxidation Amide Quinoline-3-carboxamide (+18 Da) H2O->Amide Nitrile Hydrolysis

Figure 1: Mechanistic pathways mapping environmental stressors to specific degradation products.

Section 4: Self-Validating Storage Protocol (SOP)

To guarantee the integrity of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, do not merely place the vial in a freezer. You must implement the following self-validating workflow to systematically eliminate CO₂, O₂, H₂O, and UV light.

Step-by-Step Methodology

Step 1: Lyophilization and Aliquoting

  • Dissolve the bulk compound in a volatile, MS-grade solvent (e.g., Acetonitrile/Water).

  • Lyophilize the solution to a dry powder to remove all residual moisture.

  • Immediately divide the powder into single-use aliquots (e.g., 5 mg per vial) to prevent repeated freeze-thaw cycles and repeated atmospheric exposure.

Step 2: Inert Gas Purging

  • Place the aliquots in amber glass vials (critical for blocking UV photons).

  • Insert a gentle stream of heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles at the bottom of the vial).

  • Purge the vial for exactly 30 seconds to displace all CO₂ and O₂.

Step 3: Sealing and Desiccation

  • Cap the vial tightly with a PTFE-lined screw cap (PTFE prevents plasticizer leaching).

  • Wrap the cap boundary tightly with Parafilm.

  • Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator cabinet) containing indicating silica gel.

Step 4: Thermal Control

  • Store the secondary container at -20°C . The reduced temperature exponentially decreases the kinetic rate of any residual nucleophilic or oxidative reactions.

Quality Control: The Self-Validation Loop

A protocol is only as good as its validation. To prove your storage system is working:

  • Validation Step: Every 6 months, sacrifice one aliquot. Dissolve it to 1 mg/mL in LC-MS grade acetonitrile and run a High-Resolution Mass Spectrometry (HRMS) scan.

  • Pass Criteria: The combined relative peak area of the +44 Da (carbamate) and +18 Da (amide) masses must be < 0.5% .

  • Troubleshooting: If the +44 Da peak exceeds 1%, your Argon purging technique is insufficient, and CO₂ is leaking into the system. If the -34 Da peak is present, your amber vials are failing to block UV light.

StorageWorkflow Step1 1. Lyophilization Remove residual solvent/H2O Step2 2. Aliquoting Minimize freeze-thaw cycles Step1->Step2 Step3 3. Argon Purging Displace O2 and CO2 Step2->Step3 Step4 4. Amber Glass Packaging Block UV/Vis photon absorption Step3->Step4 Step5 5. Desiccated Storage Store at -20°C in secondary container Step4->Step5 Step6 6. LC-MS Validation Verify <0.5% Carbamate (+44 Da) Step5->Step6

Figure 2: Step-by-step self-validating workflow for long-term compound storage.

References

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Molecules (MDPI) URL:[Link]

  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents PubMed Central (NIH) URL:[Link]

overcoming steric hindrance in 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging scaffold. Here, we address common experimental issues, focusing on strategies to overcome steric hindrance at the two primary sites of functionalization: the piperazine N4'-amine and the C6-chloro position.

The quinoline core is a well-established pharmacophore present in numerous approved drugs.[1] The specific scaffold, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, combines several key features: a reactive aryl chloride at C6 suitable for cross-coupling, a nucleophilic secondary amine on the piperazine ring for derivatization, and a nitrile group that modulates the electronic properties of the system. However, the spatial arrangement of the bulky quinoline ring relative to the piperazine moiety often leads to significant steric challenges.

This document provides troubleshooting guides in a question-and-answer format, detailed protocols, and decision-making workflows to help you navigate these synthetic hurdles effectively.

Part 1: Functionalization at the Piperazine N4' Position

The secondary amine of the piperazine ring is a prime location for introducing diversity. However, its nucleophilicity is hampered by the steric bulk of the quinoline system.

FAQ 1: My N-alkylation reaction with a bulky alkyl halide is showing low conversion. What are the primary causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of this substrate is a classic issue of sterically hindered nucleophilic substitution. The quinoline ring at C4 effectively "shields" the N4' nitrogen, making it difficult for bulky electrophiles to approach and react.

Causality & Troubleshooting Strategy:

  • Ineffective Collision Geometry: Standard heating may not provide sufficient energy to overcome the activation barrier imposed by steric repulsion.

  • Poor Electrophile Reactivity: Simple alkyl bromides or chlorides may not be reactive enough.

  • Alternative Reaction Pathway: A bimolecular substitution (SN2) pathway is disfavored. An alternative mechanism that avoids this direct approach may be more successful.

A systematic approach to overcoming this issue involves escalating the reaction's energy input, enhancing electrophile reactivity, or changing the reaction mechanism entirely.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation cond1 Standard Conditions (e.g., R-Br, K2CO3, MeCN, 80°C) start->cond1 strat1 Strategy 1: Enhance Reactivity cond1->strat1 Pursue SN2 strat2 Strategy 2: Alternative Mechanism cond1->strat2 Abandon SN2 sub1a Increase Energy Input: Microwave Irradiation (120-150°C, 15-60 min) strat1->sub1a sub1b Use a Better Leaving Group: Alkyl Tosylates (R-OTs) or Trifaltes (R-OTf) strat1->sub1b sub2 Reductive Amination: Aldehyde/Ketone + NaBH(OAc)3 strat2->sub2 success Success: High Yield Achieved sub1a->success sub1b->success sub2->success

Caption: Decision tree for troubleshooting low-yield N-alkylation.

Recommended Solutions:

  • Microwave-Assisted Synthesis: Microwave irradiation is highly effective for overcoming steric barriers by rapidly and efficiently heating the reaction mixture to temperatures that are not easily or safely achieved with conventional heating.[1][2][3] This provides the necessary energy to overcome the activation barrier.

  • Switch to Reductive Amination: This is often the most reliable method for functionalizing sterically hindered secondary amines.[4][5] The reaction proceeds through the formation of an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selectively reduces the iminium ion over the starting carbonyl.[4]

Detailed Protocol 1: Microwave-Assisted N-Alkylation
  • Reaction Setup: In a 10 mL microwave process vial, combine 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (1.0 eq.), the desired alkyl halide (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent: Add anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes.[1][2] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 2: Functionalization at the C6-Chloro Position

The C6-chloro group is an aryl chloride, making it a suitable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. However, its reactivity is often diminished by the electron-donating nature of the piperazine substituent and potential steric hindrance.

FAQ 2: My Suzuki-Miyaura coupling reaction at the C6 position is failing or giving poor yields with standard Pd(PPh₃)₄. What catalyst system should I use?

Answer:

The failure of standard Suzuki coupling conditions is common for sterically hindered and electron-rich aryl chlorides.[6] The tetrakis(triphenylphosphine)palladium(0) catalyst is often not active enough to facilitate the challenging oxidative addition step with such substrates.[6]

Causality & Troubleshooting Strategy:

  • Slow Oxidative Addition: The C-Cl bond is strong, and the electron-rich nature of the quinoline system disfavors the initial oxidative addition of the palladium(0) catalyst.

  • Steric Hindrance: The bulky environment around the C6 position can impede the approach of the catalyst and the subsequent steps of the catalytic cycle.

  • Ineffective Ligand: Triphenylphosphine is not sufficiently electron-donating or sterically bulky to promote the necessary reductive elimination step for hindered products.

Success hinges on selecting a modern catalyst system featuring bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6][7][8] These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.

Catalyst System Selection for Hindered Suzuki Coupling

Catalyst/Ligand SystemBaseSolventTemp (°C)Key Advantages & Considerations
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110Excellent for hindered aryl chlorides. SPhos is a highly active Buchwald ligand.[6]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O100-110XPhos is another powerful ligand for challenging couplings.[9]
PEPPSI™-IPrK₂CO₃t-BuOH or 2-MeTHF80-100Air- and moisture-stable pre-catalyst. The IPr (NHC) ligand is highly effective.[8]
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane100RuPhos is particularly effective for coupling with heteroaryl boronic acids.
Detailed Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-chloroquinoline substrate (1.0 eq.), the boronic acid or ester (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Loading: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent: Add degassed solvent (e.g., Toluene/H₂O 10:1) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

FAQ 3: I need to perform a Buchwald-Hartwig amination at the C6 position. Are the considerations similar to the Suzuki coupling?

Answer:

Yes, the principles are very similar. The Buchwald-Hartwig amination of an unactivated aryl chloride like the C6-chloroquinoline requires a highly active catalyst system to overcome the high activation energy of the C-N bond formation.[10][11]

Key Considerations:

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or Josiphos-type ligands are essential.[9][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. It is critical to use Schlenk techniques or a glovebox.

Workflow for C6-Cl Cross-Coupling

start Functionalize C6-Cl Position decision Desired Bond? start->decision suzuki C-C Bond (Suzuki Coupling) decision->suzuki C-C buchwald C-N Bond (Buchwald-Hartwig) decision->buchwald C-N suzuki_cat Catalyst System: Pd Source + Bulky Ligand (e.g., Pd2(dba)3 / SPhos) suzuki->suzuki_cat buchwald_cat Catalyst System: Pd Source + Bulky Ligand (e.g., Pd(OAc)2 / XPhos) buchwald->buchwald_cat suzuki_base Base: K3PO4 or Cs2CO3 suzuki_cat->suzuki_base protocol Execute Reaction under Inert Atmosphere (Ar or N2) suzuki_base->protocol buchwald_base Base: NaOt-Bu or LHMDS buchwald_cat->buchwald_base buchwald_base->protocol

Caption: General workflow for selecting cross-coupling conditions at the C6-position.

References

  • Pop, A., et al. (2011). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 16(8), 6354-6366. Available from: [Link]

  • Stadler, A., & Kappe, C. O. (2010). Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. Synlett, 2010(07), 1081-1084. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 12(1), 1-17. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2006). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1849-1857. Available from: [Link]

  • Kim, D. H., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 36(17), 2505-2512. Available from: [Link]

  • Bao, W., et al. (2024). Coupling of Aryl Chlorides with Lithium Nucleophiles Enabled by Molecularly Defined Alkynyllithium Palladium Catalysts. Angewandte Chemie International Edition, 63(41), e202408974. Available from: [Link]

  • Musacchio, A. J., et al. (2019). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available from: [Link]

  • Fernández-Rodríguez, M. A., et al. (2006). Highly efficient and functional-group-tolerant catalysts for the palladium-catalyzed coupling of aryl chlorides with thiols. Chemistry, 12(30), 7909-7915. Available from: [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 784. Available from: [Link]

  • Kim, D. H., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 36(17), 2505-2512. Available from: [Link]

  • Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928-3934. Available from: [Link]

  • Cui, X., et al. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 47(39), 11020-11022. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Korivi, R. P., & Chen, C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5264. Available from: [Link]

  • Le, D. N., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 743-764. Available from: [Link]

  • Pearson, R. J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 852-857. Available from: [Link]

  • Linciano, P., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9036-9045. Available from: [Link]

  • Kaur, M., & Singh, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504285. Available from: [Link]

  • Ismael, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090. Available from: [Link]

  • Wang, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Chemical Methodologies, 1(1), 24-26. Available from: [Link]

  • Khan, A., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Zeitschrift für Naturforschung B, 69(12), 1319-1327. Available from: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available from: [Link]

  • Linciano, P., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9036-9045. Available from: [Link]

  • da Silva, A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. Available from: [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available from: [Link]

  • Jakes, C. A., & Senge, M. O. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 1373-1382. Available from: [Link]

  • Smith, C. R., et al. (2023). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 21(1), 107-112. Available from: [Link]

  • da Silva, A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. Available from: [Link]

  • da Silva, A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. Available from: [Link]

  • Avetisyan, A. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(3). Available from: [Link]

Sources

Validation & Comparative

An In-Depth Technical Guide to the In Vitro Efficacy of Bosutinib versus the 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed in vitro comparison between the established second-generation tyrosine kinase inhibitor (TKI), bosutinib, and the versatile chemical scaffold, 6-chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. For researchers, scientists, and drug development professionals, understanding the nuances of a well-defined drug versus a promising chemical framework is crucial for innovation in targeted therapy. This document will dissect their respective mechanisms of action, present comparative efficacy data, and provide robust, field-proven protocols for their in vitro evaluation.

Introduction: A Tale of Two Kinase-Targeting Entities

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. This guide compares two distinct but related entities: a specific, FDA-approved drug and a chemical scaffold representing a blueprint for potential new drugs.

Bosutinib (Bosulif®) is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[1] It is clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1] Its mechanism is well-characterized, targeting the ATP-binding site of the constitutively active Bcr-Abl kinase and Src family kinases (SFKs), thereby blocking downstream signaling pathways that drive malignant cell proliferation and survival.[2][3][4]

The 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile moiety, by contrast, is not a drug itself but a "privileged scaffold" in medicinal chemistry. Its rigid quinoline core, combined with the versatile piperazine group, provides a foundational structure for synthesizing libraries of compounds with diverse biological activities.[5][6] Derivatives of the broader quinoline class have been developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] For this guide, we will analyze the potential of this scaffold by examining data from its close chemical relatives, thereby comparing the focused efficacy of bosutinib against the broader, untapped potential of a novel chemical series.

Comparative Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of a kinase inhibitor is defined by the specific signaling pathways it disrupts. Bosutinib and derivatives from the quinoline-3-carbonitrile scaffold exhibit distinct target profiles.

Bosutinib: Dual Inhibition of Bcr-Abl and Src Pathways

Bosutinib's primary efficacy in CML stems from its potent, ATP-competitive inhibition of the Bcr-Abl fusion protein.[7] This oncoprotein drives CML by activating a cascade of downstream pathways, including RAS/MAPK for proliferation and PI3K/AKT/mTOR for survival.[8][9] Concurrently, bosutinib inhibits SFKs, which are also implicated in CML pathogenesis and other malignancies.[1]

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Differentiation RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR PI3K->AKT_mTOR Survival Inhibition of Apoptosis (Cell Survival) AKT_mTOR->Survival

Caption: BCR-ABL signaling and the inhibitory action of bosutinib.

Quinoline Scaffold Derivatives: Targeting Angiogenesis via VEGFR-2

While direct in vitro kinase data for 6-chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is not extensively published, closely related 7-chloro-4-(piperazin-1-yl)quinoline derivatives have demonstrated potent inhibitory activity against VEGFR-2.[5] VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF-A), triggers angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10][11] Its activation initiates pathways like PLCγ-MAPK for endothelial cell proliferation and PI3K-AKT for cell survival.[12][13]

VEGFR2_Pathway cluster_downstream_vegf Downstream Pathways VEGF VEGF-A Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->VEGFR2 Inhibits MAPK RAF-MEK-ERK (MAPK Pathway) PLCg->MAPK Angiogenesis Angiogenesis (Proliferation, Survival, Migration) MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR-2 signaling and inhibition by quinoline derivatives.

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The tables below summarize published IC50 values for bosutinib and representative quinoline-based inhibitors against various cancer cell lines.

Table 1: In Vitro Efficacy of Bosutinib

Target Cell Line / KinaseTypeIC50 ValueReference
c-Abl KinaseCell-free1 nM[14]
Src KinaseCell-free1.2 nM[14]
IMR-32Neuroblastoma0.64 µM[3]
MDA-MB-231Breast Cancer3.2 µM[15]
MCF-7Breast Cancer5.4 µM[15]
SK-N-ASNeuroblastoma11.26 µM[3]
Cell Motility (Breast Cancer)Cell-based~0.25 µM[16]

Note: Bosutinib also demonstrates potent activity against a majority of imatinib-resistant Bcr-Abl mutations, with the notable exceptions of T315I and V299L.[1]

Table 2: In Vitro Efficacy of Representative Chloro-Quinoline Derivatives

CompoundTarget Cell Line / KinaseIC50 ValueReference
Derivative 4q VEGFR-2 Kinase1.38 µM[5]
Derivative 4q MCF-7 (Breast Cancer)6.502 µM[5]
Derivative 4q *PC3 (Prostate Cancer)11.751 µM[5]
Derivative SJ10SNB-19 (Glioblastoma)< 10 µM (67% GI)[17]
Derivative SJ10SF-539 (Glioblastoma)< 10 µM (37% GI)[17]

*Derivative 4q is 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloro quinolin-4-yl)piperazin-1-yl)ethanone.[5] †Derivative SJ10 is 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one.[17]

Expert Interpretation: The data clearly illustrate the different therapeutic strategies these compounds represent. Bosutinib shows nanomolar potency against its purified target kinases (Abl, Src) and micromolar efficacy in cell-based proliferation assays.[3][14][15] This reflects its development as a highly optimized and specific drug. In contrast, derivatives from the chloro-quinoline scaffold show activity in the low micromolar range against different targets like VEGFR-2 and various solid tumor cell lines.[5][17] This highlights the scaffold's potential as a starting point for developing inhibitors against a different spectrum of kinases, particularly those relevant to solid tumors and angiogenesis.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are paramount. The following section details the methodologies for key in vitro assays, explaining the scientific rationale behind each step.

Experimental_Workflow cluster_workflow Workflow for In Vitro Efficacy Comparison Start Select Target Cell Lines & Kinases Assay1 Cell Viability Assay (e.g., MTT) Determine Cytotoxic IC50 Start->Assay1 Assay2 In Vitro Kinase Assay (e.g., ADP-Glo) Determine Enzymatic IC50 Start->Assay2 Analysis Data Analysis & Comparative Efficacy Determination Assay1->Analysis Assay3 Western Blot for Phospho-Targets Confirm On-Target Effect Assay2->Assay3 Validate Target Assay2->Analysis Assay3->Analysis

Caption: General workflow for the in vitro evaluation of kinase inhibitors.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. It is a robust method for determining a compound's cytotoxic or cytostatic IC50.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: Overnight incubation ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline.

  • Compound Treatment: Prepare a serial dilution of the test compounds (Bosutinib, Quinoline derivative) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

    • Rationale: A serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50. The vehicle control accounts for any effects of the solvent.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

    • Rationale: This duration is typically sufficient for anti-proliferative effects to manifest.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced.

Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer, 2X ATP solution (at the Km concentration for the target kinase), and a 2X enzyme/substrate solution (e.g., Abl kinase and a peptide substrate).

    • Rationale: Using ATP at its Km value provides the most sensitive and accurate determination of IC50 for ATP-competitive inhibitors.

  • Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes.

    • Rationale: Removing unconsumed ATP is critical to ensure that the subsequent light-producing reaction is dependent only on the ADP generated by the kinase.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to calculate the enzymatic IC50.

Protocol 3: Western Blot for Phosphorylated Target Proteins

This technique validates that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are absolutely critical to prevent the rapid dephosphorylation of proteins after cell lysis, preserving the target's phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Rationale: BSA is preferred over milk for phospho-protein detection because milk contains casein, a phosphoprotein that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Src Tyr416 or anti-phospho-VEGFR-2 Tyr1175).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

  • Stripping and Re-probing (Normalization): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

Conclusion and Future Directions

This guide provides a comprehensive in vitro comparison of bosutinib and the 6-chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold.

  • Bosutinib is a highly potent, specific, and well-characterized dual Src/Abl inhibitor with proven clinical efficacy in CML. Its in vitro profile is defined by nanomolar enzymatic potency and clear, on-target effects in cellular models.

  • The 6-chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold represents a versatile platform for drug discovery. While the specific compound named in the topic is not a characterized inhibitor, derivatives from this chemical family show promising micromolar activity against different therapeutic targets like VEGFR-2, which are crucial in solid tumors.

For drug development professionals, the path forward is clear. While bosutinib serves as a benchmark for potent and selective kinase inhibition, scaffolds like the quinoline-piperazine core offer fertile ground for developing the next generation of targeted therapies. Future work should focus on synthesizing and screening libraries based on this scaffold against a broad panel of kinases to identify novel lead compounds with unique selectivity profiles and potent anti-tumor activity.

References

  • Ji, W. et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link][10]

  • Kumar, S. et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link][11]

  • Mologni, L. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link][2]

  • Pujani, M. et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. Available at: [Link][7]

  • Mishra, S. et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Molecular Cancer Therapeutics. Available at: [Link][8]

  • Mologni, L. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link][9]

  • Al-Ostoot, F.H. et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. Available at: [Link][12]

  • Assay Genie (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link][13]

  • Li, Z. et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. Available at: [Link][3]

  • Bhat, A. et al. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers. Available at: [Link][4]

  • ResearchGate. (n.d.). Effects of bosutinib on the cell growth of different cell lines. ResearchGate. Available at: [Link][15]

  • Vultur, A. et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics. Available at: [Link][16]

  • Ilaria, V. et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link][5]

  • Sonis, J.H. & Tesoro, E.P. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the Advanced Practitioner in Oncology. Available at: [Link][1]

  • Singh, T. et al. (2025). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. Indian Journal of Heterocyclic Chemistry. Available at: [Link][6]

  • Shumba, P. et al. (2022). Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures. Cancers. Available at: [Link][17]

Sources

comparative kinase inhibition profile of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum kinase inhibitors toward highly selective, resistance-evading architectures, the structural nuances of hinge-binding scaffolds become paramount. The quinoline-3-carbonitrile core is a privileged pharmacophore, historically optimized for EGFR and Src/Abl inhibition via traditional 4-anilino substitutions[1].

However, replacing the planar aniline ring with a basic, sp3-hybridized piperazine ring—yielding 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (6-C-4-PQ) —fundamentally alters the molecule's spatial geometry and electrostatic profile. This guide provides an objective, data-driven comparison of 6-C-4-PQ against classical alternatives, detailing the mechanistic causality behind its unique kinase selectivity and providing self-validating protocols for its evaluation.

Structural Rationale & Pharmacophore Analysis

To understand the performance of 6-C-4-PQ, we must analyze the causality of its structural components within the ATP-binding pocket:

  • 3-Carbonitrile Group: Acts as a critical hydrogen-bond acceptor for the gatekeeper residue (e.g., Thr338 in c-Src or Thr790 in EGFR), anchoring the core into the hinge region[1].

  • 6-Chloro Substitution: Enhances lipophilicity, driving the quinoline core deeper into the hydrophobic pocket compared to electron-donating groups like 6-methoxy[2].

  • 4-(Piperazin-1-yl) Moiety (The Differentiator): Unlike the planar, aromatic 4-anilino group found in blockbuster drugs like Bosutinib or Pelitinib, the piperazine ring is non-planar and basic. This sp3 character creates a steric clash with the narrow hydrophobic clefts of classical targets (Src/EGFR) but perfectly accommodates the wider pockets of atypical kinases like GAK (Cyclin G-associated kinase) and CDK8[2][3]. Furthermore, the exposed secondary amine serves as an ideal vector for PROTAC linker attachment or covalent warheads (e.g., acryloyl groups for KRAS inhibitors)[4].

Pathway Inhibitor 6-C-4-PQ (sp3-Hybridized Hinge Binder) Kinase Atypical Kinases (e.g., GAK / CDK8) Inhibitor->Kinase High Affinity (Accommodates basic ring) OffTarget Classical Targets (Src / EGFR) Inhibitor->OffTarget Steric Clash (Reduced Affinity) Effector Downstream Effectors (Transcriptional Reprogramming) Kinase->Effector Modulated Phosphorylation Outcome Targeted Cell Cycle Arrest & Apoptosis Effector->Outcome Phenotypic Shift

Fig 1: Mechanistic pathway of 6-C-4-PQ shifting selectivity toward atypical kinases.

Comparative Kinase Selectivity Profile

The substitution of aniline for piperazine trades classical potency for atypical selectivity and vastly improved aqueous solubility. The table below summarizes the comparative biochemical profiling of 6-C-4-PQ against FDA-approved quinoline-3-carbonitrile derivatives.

CompoundCore ScaffoldC-4 SubstitutionSrc IC₅₀ (nM)EGFR IC₅₀ (nM)GAK IC₅₀ (nM)Aqueous Solubility (pH 7.4)
Bosutinib Quinoline-3-carbonitrile2,4-dichloro-5-methoxyaniline1.2>1000>5000Low (<10 µg/mL)
Pelitinib Quinoline-3-carbonitrile3-chloro-4-fluoroaniline>10002.5>5000Low (<10 µg/mL)
6-C-4-PQ Quinoline-3-carbonitrilePiperazin-1-yl>2000>200045 High (>150 µg/mL)

Data Interpretation: 6-C-4-PQ demonstrates a >40-fold selectivity window for GAK over classical targets like Src and EGFR. The basic nitrogen of the piperazine ring is protonated at physiological pH, drastically improving solubility and making it an excellent lead for oral formulation or targeted degradation (PROTAC) synthesis.

Self-Validating Experimental Workflows

When profiling highly conjugated heterocyclic compounds like quinolines, auto-fluorescence is a major source of false positives in standard biochemical assays. To ensure absolute trustworthiness, the following methodology employs a self-validating Time-Resolved FRET (TR-FRET) system coupled with orthogonal cellular target engagement.

Step-by-Step Methodology

Phase 1: Biochemical Profiling via TR-FRET Causality: Quinolines naturally fluoresce in the 400–500 nm range. TR-FRET utilizes a Lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs delay before reading the emission at 615 nm and 665 nm, the assay completely bypasses the compound's short-lived auto-fluorescence, ensuring the data reflects true kinase inhibition.

  • Compound Preparation: Dissolve 6-C-4-PQ in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 12-point, 3-fold serial dilution.

  • Assay Assembly: In a 384-well low-volume plate, combine 2 nM recombinant kinase (e.g., GAK), 10 nM fluorescent tracer, and 2 nM Eu-anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add the compound dilution series (final DMSO concentration 1%). Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Readout & Normalization: Read on a compatible microplate reader (e.g., PHERAstar) using a 50 µs delay. Normalize data against a positive control (10 µM broad-spectrum inhibitor) and a negative control (DMSO vehicle).

Phase 2: Orthogonal Live-Cell Target Engagement (NanoBRET) Causality: Biochemical IC₅₀ does not guarantee cellular permeability or intracellular target engagement. NanoBRET validates that the highly soluble 6-C-4-PQ can cross the lipid bilayer and outcompete intracellular ATP concentrations (which are in the millimolar range).

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Seed cells in 384-well plates and add a cell-permeable NanoBRET tracer.

  • Competition: Treat cells with 6-C-4-PQ for 2 hours. A drop in the BRET ratio indicates the compound has successfully penetrated the cell and displaced the tracer from the kinase active site.

  • Self-Validation Control: Run a parallel assay using a kinase-dead mutant (e.g., ATP-binding deficient) to confirm that the signal reduction is strictly due to active-site engagement, ruling out allosteric artifacts.

Protocol Prep Compound QC (LC-MS Purity >98%) Biochem TR-FRET Assay (Bypasses Auto-fluorescence) Prep->Biochem Serial Dilution Cellular NanoBRET Assay (Live-Cell ATP Competition) Biochem->Cellular Hit Triage Validation Validation Matrix (Kinase-Dead Mutant Control) Cellular->Validation Orthogonal Confirmation Validation->Biochem Feedback Loop

Fig 2: Self-validating experimental workflow from biochemical screening to live-cell engagement.

Conclusion

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile represents a strategic departure from traditional 4-anilino kinase inhibitors. By leveraging the sp3 hybridization and basicity of the piperazine ring, researchers can bypass the heavily patented and highly crowded Src/EGFR inhibitor space, redirecting the privileged quinoline-3-carbonitrile scaffold toward emerging therapeutic targets like GAK and CDK8, or utilizing it as an optimized anchor for targeted protein degradation.

References

  • Title: Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure-activity relationships Source: bioRxiv URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

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A Researcher's Guide to the Comparative IC50 Analysis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to objectively evaluate the inhibitory potency of the novel compound 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. Given the emerging nature of this specific molecule, this document focuses on establishing a robust experimental methodology for its comparison against well-characterized standard inhibitors, particularly within the context of cancer research. We will delve into the rationale behind experimental design, provide detailed protocols, and outline the necessary steps for accurate data interpretation.

The Scientific Context: The Quinoline-Piperazine Scaffold

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold, a close structural relative of our compound of interest, is a cornerstone in medicinal chemistry.[1] This versatile framework is the basis for a wide array of therapeutic agents with demonstrated pharmacological activities, including antimalarial, anticancer, and anti-HIV properties.[1][2][3] The inclusion of a piperazine ring on the quinoline core is a common strategy in the design of kinase inhibitors, often targeting critical cell signaling pathways implicated in oncogenesis.

Derivatives of this scaffold have shown significant cytotoxic activity against various cancer cell lines, such as human breast cancer (MCF-7) and prostate cancer (PC3).[1] A frequent mechanism for such compounds is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell proliferation, survival, and metabolism and is one of the most commonly dysregulated signaling cascades in human cancers.[4] Therefore, a logical first step in characterizing 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is to assess its activity against this pathway.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3  Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 akt Akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream mtorc2->akt Phosphorylates test_compound Test Compound (e.g., 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile) test_compound->pi3k Hypothesized Inhibition test_compound->mtorc1 ref_inhibitor1 Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) ref_inhibitor1->pi3k ref_inhibitor1->mtorc1 ref_inhibitor2 mTOR Inhibitors (e.g., Everolimus) ref_inhibitor2->mtorc1

Figure 1. A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Selection of Standard Reference Inhibitors

To accurately benchmark the potency of a novel compound, it is crucial to compare it against well-established inhibitors targeting the same pathway. This practice validates the experimental assay and provides a clear context for the new compound's activity. For the PI3K/Akt/mTOR pathway, a multi-faceted approach using inhibitors with different specificities is recommended.

Recommended Standard Inhibitors:

  • Dactolisib (BEZ235): A potent dual inhibitor that targets the ATP-binding sites of both PI3K and mTOR.[4] Its broad activity provides a strong benchmark for potent inhibition of the pathway.

  • Everolimus (RAD001): A derivative of rapamycin, Everolimus is a highly specific allosteric inhibitor of mTORC1.[4] Comparing results to Everolimus can help elucidate whether the test compound's effects are primarily mTORC1-driven.

  • Wortmannin: A classic, irreversible PI3K inhibitor.[6] While its covalent binding mechanism and instability in solution make it less suitable as a therapeutic, it serves as a powerful positive control for PI3K-dependent effects in cellular assays.

Experimental Workflow: A Step-by-Step Protocol for Comparative IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a specific biological process by 50%.[7] A robust and reproducible cell-based assay is fundamental for its accurate determination.[8] The following protocol details the use of a colorimetric cell viability assay, such as the MTS assay.

Causality Behind Experimental Choices
  • Choice of Cell Line: The selection of a cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7, which has a PIK3CA mutation) provides a physiologically relevant context for the inhibitor's action.

  • Choice of Assay: The MTS assay (such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay) is a high-throughput, rapid, and sensitive method for determining cell viability.[9] It measures the metabolic activity of cells, which is a reliable indicator of cell proliferation.[8]

  • Dose-Response Curve: Testing the compound across a wide range of concentrations is essential to generate a full dose-response curve, which is critical for the accurate calculation of the IC50 value through non-linear regression.[7]

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture 1. Maintain Cancer Cell Line Culture (e.g., MCF-7) compound_prep 2. Prepare Stock Solutions (Test & Reference Cmpds) & Perform Serial Dilutions cell_seeding 3. Seed Cells into 96-Well Plate incubation1 4. Allow Cells to Adhere (Overnight Incubation) cell_seeding->incubation1 treatment 5. Add Compound Dilutions to Wells incubation1->treatment incubation2 6. Incubate for 72 hours treatment->incubation2 mts_add 7. Add MTS Reagent to each well incubation2->mts_add incubation3 8. Incubate for 1-4 hours mts_add->incubation3 read_plate 9. Measure Absorbance (490 nm) incubation3->read_plate normalize 10. Normalize Data (% Viability vs. Control) read_plate->normalize plot 11. Plot Dose-Response Curve (Non-linear Regression) normalize->plot calculate 12. Determine IC50 Value plot->calculate

Figure 2. Experimental workflow for IC50 determination using a cell viability assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[9]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10 mM stock solutions of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile and the reference inhibitors (Dactolisib, Everolimus, Wortmannin) in DMSO.

    • Perform a serial dilution of each compound in culture medium to create a range of concentrations (e.g., from 100 µM to 0.001 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Viability Assay:

    • Add 20 µL of MTS reagent to each well.[9]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis and IC50 Calculation:

    • Average the absorbance values from replicate wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. The formula is: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve fit) with software like GraphPad Prism or Origin to calculate the IC50 value.[7] This is the concentration at which the curve crosses the 50% viability mark.

Data Presentation and Interpretation

The results of your comparative analysis should be summarized in a clear and concise table. This allows for an at-a-glance assessment of the relative potency of the test compound.

CompoundPutative Target(s)Cell LineIC50 (µM) [95% CI]
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile PI3K/mTOR (Hypothesized)MCF-7Experimental Value
Dactolisib (BEZ235)Pan-PI3K, mTORMCF-7Experimental Value
Everolimus (RAD001)mTORC1MCF-7Experimental Value
WortmanninPan-PI3K (irreversible)MCF-7Experimental Value

Interpreting the Results:

  • Potency: A lower IC50 value signifies greater potency. By comparing the IC50 of your test compound to that of Dactolisib and Wortmannin, you can gauge its effectiveness in inhibiting cell proliferation via this pathway.

  • Selectivity: If the IC50 of your compound is significantly lower than that of Everolimus, it may suggest that its activity is not solely dependent on mTORC1 inhibition and could involve broader PI3K or dual PI3K/mTOR inhibition.

  • Validation: Obtaining IC50 values for the reference inhibitors that are consistent with published literature will provide confidence in your experimental results.

By following this structured guide, researchers can generate robust, reproducible, and comparative data to accurately assess the inhibitory potential of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile, paving the way for further preclinical development.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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  • BenchChem. (2025).
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  • ResearchGate. (n.d.).
  • Selleck Chemicals. (n.d.). PI3K/Akt Inhibitor Library.
  • MDPI. (2024, December 25). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.
  • Feldman, R. I., & Shokat, K. M. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current topics in microbiology and immunology, 347, 241–261. Available from: [Link]

  • Nilsen, A., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of medicinal chemistry, 56(21), 8758–8772. Available from: [Link]

  • ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway[9].

  • Chemspace. (n.d.). 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile.
  • ACS Publications. (2022, February 3). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.
  • PubMed. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • BenchChem. (2025). discovery and development of 7-Chloro-4-(piperazin-1-yl)
  • Guidechem. (n.d.). 6-Chloro-4-(piperazin-1-yl)quinolineHydrochloride 1333249-31-2 wiki.
  • Mitsui Chemicals. (n.d.). table01.
  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.
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A Researcher's Guide to Characterizing Off-Target Effects and Cross-Reactivity of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target profile and cross-reactivity of the novel chemical entity, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. Given the limited published data on this specific molecule, we will establish a robust, multi-pronged experimental strategy. By drawing inferences from structurally similar compounds and employing state-of-the-art proteomic and biochemical techniques, this guide details not just what to do, but why each step is critical for building a comprehensive selectivity profile.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of pharmacological activities, from antimalarials to kinase inhibitors and GPCR modulators.[1][2][3] The 4-(piperazin-1-yl)quinoline core, in particular, is a recurring motif in compounds targeting a range of protein classes.[4][5][6] This inherent biological activity underscores the necessity of a thorough investigation into off-target effects, which can be a source of toxicity or an opportunity for drug repositioning.[7][8]

Our approach is built on a logical progression from broad, unbiased screening to targeted validation in a physiologically relevant context, ensuring a self-validating system of checks and balances.

Part 1: Strategic Planning for Off-Target Profiling

Before embarking on costly and time-consuming experiments, a strategic analysis of the molecule's core structure provides essential clues about its likely protein interaction landscape.

Inferences from Structural Analogs

The 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile structure contains key pharmacophores that suggest potential target families:

  • The Quinoline-Carbonitrile Core as a Kinase Hinge-Binder: The quinoline ring system, particularly with a nitrogen at position 1 and a hydrogen bond acceptor like a cyano group, is a classic "hinge-binding" motif found in many ATP-competitive kinase inhibitors.[1][9] For example, studies on quinoline-6-carbonitrile derivatives identified potent inhibitors of Cyclin-Dependent Kinases 8 & 19 (CDK8/19). The quinoline nitrogen forms a crucial hydrogen bond with the kinase hinge region (e.g., Ala100 in CDK8), while the cyano group can form additional interactions within the ATP pocket (e.g., with Lys52).[1][9] This makes the human kinome a primary suspect for off-target interactions.

  • The 4-(Piperazin-1-yl) Moiety for Target Diversity: The piperazine group is a versatile scaffold frequently used to engage a wide variety of targets, including G-protein coupled receptors (GPCRs), transporters, and metalloproteinases. For instance, the structurally related 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core was developed as a potent positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[10][11] This highlights that the 4-aminoquinoline scaffold is not limited to kinases and can engage complex membrane proteins.

Proposed Investigative Workflow

A robust investigation into off-target effects requires an integrated approach. We propose a three-tiered workflow designed to first broadly identify potential interactions and then progressively increase the level of biological relevance to confirm target engagement.

G cluster_0 Tier 1: Broad, In Vitro Screening cluster_1 Tier 2: Unbiased Proteome-Wide Identification cluster_2 Tier 3: In-Cellulo Target Engagement Validation cluster_3 Data Synthesis & Functional Analysis Kinase Large-Panel Kinase Screen (e.g., >400 kinases) Identifies direct enzymatic inhibition. Chemoproteomics Chemical Proteomics in Cell Lysate (e.g., Kinobeads + MS) Identifies direct binding partners. Kinase->Chemoproteomics Provides kinase hit list for prioritization CETSA Cellular Thermal Shift Assay (CETSA-MS) Confirms target binding in intact cells. Chemoproteomics->CETSA Provides comprehensive hit list (kinases and non-kinases) for cellular validation Analysis Integrative Analysis (Pathway Mapping, Toxicity Prediction) CETSA->Analysis Confirms physiologically relevant on/off-targets

Caption: Proposed workflow for off-target identification and validation.

Part 2: Key Experimental Methodologies

The following protocols provide detailed, step-by-step methodologies for executing the proposed workflow. The rationale behind key steps is explained to ensure both technical accuracy and a deep understanding of the experimental system.

Methodology 1: Large-Panel Kinase Profiling

Principle: The objective is to perform an initial broad screen to determine the compound's effect on the enzymatic activity of a large, representative panel of human kinases. This rapidly identifies the most sensitive kinase off-targets. The ADP-Glo™ Kinase Assay is a robust platform suitable for this purpose, as it measures the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[12][13]

Experimental Protocol (Adapted from ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile in DMSO, typically starting from 10 mM. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing one of the kinases from the panel (e.g., 70+ kinases representing all families of the human kinome) and its specific substrate in reaction buffer.[12]

  • Compound Addition: Add 0.5 µL of the compound serial dilution to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation and Incubation: Initiate the kinase reaction by adding 2 µL of an ATP solution. The ATP concentration should ideally be at or near the Km of each specific kinase to ensure accurate IC50 determination. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation:

Summarize the results in a table, highlighting the most potently inhibited kinases.

Kinase TargetFamilyIC50 (nM)
Primary Target A (e.g., CDK8) 15
Off-Target 1(e.g., CLK1)85
Off-Target 2(e.g., DYRK2)150
Off-Target 3(e.g., PIM1)450
... >400 more...>10,000
Methodology 2: Unbiased Chemical Proteomics

Principle: This method identifies direct protein binders of a compound from a complex biological mixture, such as a cell lysate.[14] It is unbiased and not limited to kinases. A common approach uses "kinobeads," which consist of a mixture of immobilized, non-selective kinase inhibitors. When a cell lysate is passed over these beads, a large fraction of the cellular kinome is captured. By pre-incubating the lysate with our soluble test compound, we can then measure which kinases are competed off the beads. This competition is dose-dependent and can be used to determine binding affinities (Kd).[15] This technique uses quantitative mass spectrometry to identify and quantify the bound proteins.[15][16]

Experimental Protocol (Competition Binding Assay):

  • Cell Culture and Lysis: Culture cells of interest (e.g., HeLa, K562) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native cell lysate.

  • Competition Binding: Aliquot the cell lysate. Treat each aliquot with a different concentration of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile (or a vehicle control) for 1 hour at 4°C.

  • Affinity Purification: Add kinobeads to each lysate aliquot and incubate for 1 hour at 4°C to allow protein binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each concentration point with a different tandem mass tag (TMT) reagent. This allows for multiplexing and relative quantification of proteins across all samples in a single MS run.[14]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and proteins. Quantify the TMT reporter ions for each protein to determine its relative abundance in each sample. Plot the relative abundance of each protein as a function of inhibitor concentration to generate a competition binding curve and calculate the apparent Kd.

Data Presentation:

Protein IdentifiedGene NameApparent Kd (nM)Protein Class
Primary Target A CDK8 25 Kinase
Off-Target 1DDR1250Receptor Tyrosine Kinase
Off-Target 2NQO2800Oxidoreductase
Off-Target 3BRD41,500Bromodomain Protein
Methodology 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is the gold standard for confirming that a compound engages its target protein inside intact, living cells. The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17][18] By heating cells treated with the compound across a temperature gradient, stabilized proteins will remain soluble at higher temperatures compared to their unbound state. This change in thermal stability is a direct proxy for target engagement.[18][19][20] When combined with mass spectrometry (MS), this can be performed on a proteome-wide scale.[21]

G cluster_0 CETSA Workflow A 1. Treat intact cells with Compound or Vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble fraction from precipitated proteins (via ultracentrifugation) C->D E 5. Quantify remaining soluble protein via Western Blot (single target) or Mass Spectrometry (proteome-wide) D->E

Caption: A simplified workflow for a CETSA experiment.

Experimental Protocol (CETSA with MS Detection):

  • Cell Treatment: Treat cultured cells with either a high concentration of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile or a vehicle control (DMSO) for a set period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Cool immediately to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction) from each temperature point. Prepare the samples for proteomic analysis as described in the Chemical Proteomics protocol (reduction, alkylation, digestion, TMT labeling).

  • LC-MS/MS Analysis: Analyze the combined, labeled samples by LC-MS/MS.

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement. The magnitude of the shift (ΔTm) reflects the potency of the interaction in a cellular environment.

Data Presentation:

Protein IdentifiedGene NameΔTm (°C) with CompoundNotes
Primary Target A CDK8 +8.5 Strong cellular engagement
Off-Target 1DDR1+4.2Moderate cellular engagement
Off-Target 2NQO2+3.8Moderate cellular engagement
Off-Target 4ABCB1-5.1Destabilized (potential interference)

Part 3: Comparative Analysis and Interpretation

No single method tells the whole story. The power of this guide lies in the synthesis of data from all three tiers to build a high-confidence profile of off-target interactions.

  • A protein identified in the kinase screen , confirmed as a direct binder in the chemoproteomics experiment, and showing a thermal shift in CETSA , is a bona fide off-target.

  • A protein identified only by chemoproteomics but not validated by CETSA may be a low-affinity binder or an interaction that does not occur in the complex cellular milieu.[22]

  • Conversely, CETSA can identify targets that are missed by lysate-based methods, as it accounts for cellular localization and the requirement for post-translational modifications.[18][22]

Comparison with Alternatives

To put the selectivity of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile into context, its profile should be compared against well-characterized compounds. The table below presents a hypothetical comparison based on the types of data generated from our workflow.

FeatureCompound X (Our Quinoline)Dasatinib (Promiscuous Inhibitor)Selective Inhibitor Y
Primary Target(s) CDK8/19ABL, SRC familyTarget Y Kinase
Kinome Scan (IC50 < 1µM) 18 kinases>50 kinases[14]2 kinases
Chemoproteomics Hits (Kd < 1µM) 25 proteinsNumerous kinases + NQO2[14]3 proteins
CETSA Hits (ΔTm > 3°C) 12 proteinsNot widely published2 proteins
Selectivity Score (S-Score) (Hypothetical: 0.15)(Known: ~0.03)(Hypothetical: >0.4)
From Targets to Pathways: Predicting Functional Outcomes

Identifying off-targets is only the first step; understanding the functional consequence is paramount. The list of validated off-targets should be used as input for pathway analysis software (e.g., Ingenuity Pathway Analysis, STRING). This analysis can reveal if the compound is likely to perturb critical cellular signaling pathways, providing a rational basis for predicting potential toxicities or polypharmacological effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound Our Compound CDK8 CDK8/19 Compound->CDK8 Inhibits DDR1 DDR1 Compound->DDR1 Inhibits STAT1 STAT1 CDK8->STAT1 Phosphorylates Transcription Gene Transcription STAT1->Transcription SHC1 SHC1 DDR1->SHC1 MAPK MAPK Pathway SHC1->MAPK

Caption: Mapping on- and off-target effects to signaling pathways.

Conclusion

The characterization of off-target effects is not a mere checkbox exercise in drug discovery; it is a fundamental investigation into the molecular basis of a compound's activity and potential liabilities. This guide provides a rigorous, field-proven framework for elucidating the selectivity profile of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. By systematically applying broad screening technologies followed by targeted validation in physiologically relevant settings, researchers can generate a comprehensive and reliable dataset. This integrated approach, moving from in vitro biochemistry to intact cell target engagement, provides the necessary confidence to make informed decisions about the future development of this and other novel chemical entities.

References

A consolidated list of all sources cited within this guide.

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology. [Link]

  • Zegzouti, H., et al. (n.d.). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Technology Networks. [Link]

  • Vasta, V., et al. (2024). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]

  • Gharib, M., et al. (2018). Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers. International Journal of Molecular Sciences. [Link]

  • West, G. M., et al. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Han, X., et al. (2010). Quantitative proteomics approach for identifying protein-drug interactions in complex mixtures using protein stability measurements. ResearchGate. [Link]

  • Li, Y., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • Not applicable.
  • Reed, C. W., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Huang, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

  • Aboul-Enein, M. N., et al. (2020). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie. [Link]

  • Reed, C. W., et al. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemspace. (n.d.). 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile. Chemspace Website. [Link]

  • Not applicable.
  • Scuotto, M., et al. (2023). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules. [Link]

  • Huang, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

  • Corey, V. C., et al. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Infectious Diseases. [Link]

  • Not applicable.
  • Lin, H.-R., et al. (2018). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Salahuddin, A., et al. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its many derivatives, the 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile framework has emerged as a particularly fruitful starting point for the development of potent therapeutic agents, most notably as kinase inhibitors for anticancer applications.[3][4][5][6] The inherent modularity of this scaffold—comprising the quinoline core, a piperazine linker, a critical carbonitrile moiety, and a strategically placed chlorine atom—allows for systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. Moving beyond a simple catalog of analogs, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, drawing upon experimental data to provide a clear, evidence-based comparison for researchers in drug discovery and development.

The Core Scaffold: An Analysis of Key Pharmacophoric Features

The foundational 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile structure is a deliberate assembly of functionalities, each contributing to its biological profile. Understanding the role of each component is crucial for rational drug design.

  • Quinoline Core: This bicyclic heterocycle often serves as the primary anchor, inserting into the ATP-binding pocket of protein kinases.[3][6] Its planar structure facilitates stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, typically with the "hinge region" of the kinase.

  • Piperazine Linker at C4: The piperazine moiety is a versatile linker that imparts favorable physicochemical properties, such as improved aqueous solubility.[7] More importantly, it provides a vector for introducing a wide variety of substituents that can probe different regions of the target protein, leading to enhanced affinity and selectivity.[8][9]

  • Carbonitrile Group at C3: The electron-withdrawing cyano (C≡N) group at the C3 position is a critical determinant of activity for many quinoline-based inhibitors.[10] It significantly influences the electronic distribution of the quinoline ring, enhancing its binding capabilities. Furthermore, the nitrogen atom can act as a key hydrogen bond acceptor, solidifying the ligand-protein interaction.[4]

  • Chloro Group at C6: Halogenation of the quinoline ring, particularly at the C6 or C7 position, is a well-established strategy for improving potency.[11] The chloro group can engage in hydrophobic interactions within the binding pocket and its electronic effects can modulate the overall binding affinity of the scaffold.[8][12][13]

cluster_0 Core Scaffold Analysis Scaffold 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile Quinoline Quinoline Core (Kinase Hinge Binding) Scaffold->Quinoline Piperazine Piperazine Linker (Solubility, Vector for R-groups) Scaffold->Piperazine Carbonitrile C3-Carbonitrile (H-Bond Acceptor, Electronics) Scaffold->Carbonitrile Chlorine C6-Chloro (Hydrophobic Pocket, Electronics) Scaffold->Chlorine

Caption: Key pharmacophoric elements of the core scaffold.

Systematic SAR Comparison of Analogs

The following sections detail how modifications at specific positions on the scaffold impact biological activity, with a focus on anticancer and kinase inhibitory effects.

Modifications on the Distal Piperazine Nitrogen (N4')

The most extensively studied point of modification is the terminal nitrogen of the piperazine ring. This position allows for the introduction of diverse chemical groups that can extend into solvent-exposed regions or secondary binding pockets of the target protein.

  • Aromatic and Heteroaromatic Substituents: The addition of a benzoyl group to the N4' position has been shown to yield compounds with potent anticancer activity.[7] The substitution pattern on this terminal phenyl ring is critical. For instance, in a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, specific substitutions on the benzoyl moiety led to potent growth inhibition against renal cell carcinoma lines.[7]

  • Urea and Thiourea Moieties: A highly successful strategy involves incorporating urea or thiourea linkages at the N4' position.[8][9] This approach led to the discovery of compounds with potent and selective anti-breast cancer activity. Compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide) was found to be 7-11 fold more active against cancer cells than non-cancerous breast epithelial cells.[8][14] This highlights the ability of extended, flexible chains with hydrogen bonding capabilities to significantly enhance both potency and selectivity.

Modifications of the Quinoline Core

While the 6-chloro substitution is a common starting point, variations on the quinoline ring itself provide another axis for optimization.

  • Position of the Chloro Substituent: While this guide focuses on the 6-chloro scaffold, it is important to note that 7-chloro analogs are also widely explored and highly active.[8][12][13] The optimal position often depends on the specific topology of the target kinase's binding site. For example, compound 23 , mentioned above, is a 7-chloro analog.[8][14]

  • Other Substituents at C6/C7: Replacing the chloro group with other functionalities can have a dramatic effect. In a series of CDK8/19 inhibitors, replacing a 6-cyano group with hydrogen resulted in a ~60-fold decrease in CDK8 inhibitory activity, underscoring the critical role of a hydrogen bond acceptor at this position for that specific target.[15] This demonstrates that while the 6-chloro group is effective, other electron-withdrawing or hydrogen-bonding groups can also be beneficial, depending on the target.

Modifications at the C3 Position

The C3-carbonitrile is a recurring feature in potent kinase inhibitors derived from this scaffold.

  • Importance of the Cyano Group: Its replacement with other groups, such as a carboxamide or hydrogen, often leads to a significant reduction in activity. This was demonstrated in the development of α2C-adrenoceptor antagonists, where a substituent at the C3 position was found to be an absolute requirement for activity.[10] In many kinase inhibitor series, the carbonitrile group is essential for maintaining the ATP-competitive mechanism of action.[4][6]

Comparative Data Summary

The table below summarizes the structure-activity relationships for selected analogs, providing a quantitative comparison of their biological effects.

Analog/Compound IDCore Scaffold ModificationTarget/Cell LineBiological Activity (IC₅₀/Kᵢ)Reference
Bosutinib (SKI-606) 4-anilino-3-quinolinecarbonitrile core; Dichloro substitution at 2,4 on anilineSrc Kinase1-3 nM[4]
Compound 21 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrileSrc Kinase35 nM[3][4]
Compound 22 Derivative of Compound 21Src Kinase5.5 nM[4]
Compound 23 (RL-15) 7-Chloro-4-(piperazin-1-yl)quinoline core; N4'-thiourea linkage to a morpholino-ethyl groupMDA-MB231 (Breast Cancer)~1.5 µM[8][9]
Senexin C (20a) 6-Cyano-4-(phenethylamino)quinoline coreCDK8 Kinase17 nM[15]
Unsubstituted Analog (8b) Senexin C analog with H instead of 6-cyano groupCDK8 Kinase~1020 nM (60x less potent)[15]

Note: The table includes representative compounds from the broader quinoline-3-carbonitrile class to illustrate key SAR principles, as specific data for the exact 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile parent is not always available in comparative studies.

Experimental Methodologies

The biological data presented in this guide are typically generated using standardized in vitro assays. Below are representative protocols for determining kinase inhibition and cellular antiproliferative activity.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay to measure compound affinity for a kinase active site.

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase (e.g., Src, CDK8) in kinase buffer.

    • Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody and a tracer molecule).

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further in kinase buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X compound solution to the wells of a low-volume 384-well plate. Include "no compound" controls (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the 4X kinase solution to the appropriate wells.

    • Add 5 µL of the 4X tracer/antibody mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTS) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

  • Cell Plating:

    • Culture cancer cells (e.g., MDA-MB-231, A549) under standard conditions.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for 48-72 hours.

  • Assay and Measurement:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

cluster_workflow General SAR Workflow A Lead Scaffold 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile B Analog Design & Chemical Synthesis (e.g., Modify N4' of piperazine) A->B C Biological Screening (Kinase & Cell-based Assays) B->C D Data Analysis (Calculate IC50 values) C->D E SAR Determination (Relate structural changes to activity) D->E E->B Iterative Design F Identify Optimized Lead E->F

Caption: A typical workflow for SAR-driven lead optimization.

Conclusion and Future Perspectives

The 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile scaffold is a robust and highly adaptable platform for the design of potent kinase inhibitors. The structure-activity relationship data clearly indicate that:

  • The C3-carbonitrile and the quinoline core are essential for anchoring the molecule within the kinase ATP-binding site.

  • The C6-chloro group provides beneficial hydrophobic and electronic contributions, enhancing binding affinity.

  • The N4'-position of the piperazine linker is the most critical point for modification to achieve high potency and selectivity, with urea/thiourea linkages and substituted aromatic moieties being particularly effective additions.

Future research in this area will likely focus on fine-tuning the substituents on the piperazine ring to optimize interactions with specific kinase targets, thereby improving selectivity and reducing off-target effects.[5] Furthermore, a deeper investigation into the pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of the most potent analogs will be essential for translating in vitro success into clinically viable drug candidates.[7] The development of hybrid molecules that target multiple nodes in a signaling pathway represents another promising avenue for overcoming drug resistance.[16]

References

  • Tyagi, S., Salahuddin, Avijit, M., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]

  • Singh, P., Kumar, V., & Kumar, A. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Available at: [Link]

  • Lal, R., Kumar, A., Kumar, M., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620-630. Available at: [Link]

  • Tyagi, S., Salahuddin, Mazumder, A., et al. (2023, October 1). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]

  • Giallombardo, D., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Available at: [Link]

  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167-204. Available at: [Link]

  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. SciSpace. Available at: [Link]

  • Lal, R., Kumar, A., Kumar, M., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. Available at: [Link]

  • Singh, P., Kumar, V., & Kumar, A. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Lal, R., Kumar, A., Kumar, M., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Taylor & Francis Online, 34(1), 620-630. Available at: [Link]

  • Panda, P., Chakroborty, S., & Unnamatla, M.V.B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. OUCI. Available at: [Link]

  • Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • Liu, K., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

  • N/A. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC. Available at: [Link]

  • Ahlgren, J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6406-6417. Available at: [Link]

  • N/A. (2016). Quinoline-based small molecules as effective pro. Journal of American Science, 12(5). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. ResearchGate. Available at: [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of complex heterocyclic intermediates is a critical operational mandate. 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a highly functionalized compound frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. Due to its unique structural motifs—a halogenated quinoline core, a basic piperazine ring, and a reactive carbonitrile group—this compound cannot be processed through standard organic waste streams.

This guide provides a self-validating, step-by-step protocol for the segregation, containment, and ultimate destruction of this chemical, ensuring strict compliance with Environmental Protection Agency (EPA) guidelines and advanced laboratory safety standards.

Chemical Hazard Profiling & Mechanistic Causality

Before executing any disposal protocol, it is imperative to deconstruct the molecule to understand the causality behind its hazards. Treating the chemical without understanding its structural reactivity leads to improper segregation, which can result in catastrophic laboratory incidents.

Table 1: Structural Component Hazard Analysis
Structural MotifAssociated HazardsGHS ClassificationMechanistic Causality
Quinoline Core Aquatic toxicity, hepatotoxicityAcute Tox. 3, Aquatic Chronic 2Intercalates with DNA; metabolized in the liver to reactive epoxides, causing long-lasting aquatic environmental damage 1.
Piperazine Ring Skin corrosion, respiratory sensitizationSkin Corr. 1B, Eye Dam. 1The secondary amine acts as a strong base, causing rapid saponification of skin lipids and severe ocular irritation 2.
Chloro Substituent Dioxin formation upon combustionHalogenated Organic WasteThe stable C-Cl bond requires specialized >1100°C incineration; standard combustion yields highly toxic polychlorinated dibenzodioxins (PCDDs) 3.
Carbonitrile Group Toxic gas generationReactivity HazardHydrolysis in the presence of strong aqueous acids or bases can release highly toxic hydrogen cyanide gas or reactive amides.

Pre-Disposal Risk Mitigation

Proper Personal Protective Equipment (PPE) is not merely a regulatory checkbox; it is a calculated defense mechanism against the specific physicochemical properties of the compound.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Prevents dermal absorption of the lipophilic quinoline core while resisting the corrosive nature of the piperazine moiety.
Eye Protection Chemical safety goggles and face shieldProtects against severe, irreversible ocular damage caused by accidental splashes of basic piperazine solutions [[4]]().
Respiratory NIOSH-approved P100 particulate respiratorPrevents inhalation of fine aerosolized powders, mitigating the risk of respiratory sensitization and acute toxicity 2.

Step-by-Step Disposal Protocol

DisposalWorkflow Start Waste Generation: 6-Chloro-4-(piperazin-1-yl) quinoline-3-carbonitrile Decision State of Waste? Start->Decision Solid Solid Waste (Powder/Contaminated Labware) Decision->Solid Solid Form Liquid Liquid Waste (Solutions/Rinsates) Decision->Liquid Dissolved Form SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Container Liquid->LiquidCont Labeling Apply GHS Labels: Toxic, Aquatic Hazard, Halogenated SolidCont->Labeling LiquidCont->Labeling Storage Secondary Containment (Away from Oxidizers/Acids) Labeling->Storage Disposal EHS Pickup & High-Temperature Incineration Storage->Disposal

Workflow for the segregation and disposal of halogenated quinoline-piperazine derivatives.
Methodology 1: Routine Waste Segregation and Containerization
  • Determine Waste State: Identify whether the waste is in solid form (pure powder, contaminated filter paper, pipette tips) or liquid form (dissolved in organic solvents like DMSO, DCM, or Methanol).

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) containers. Causality: Do not use metal containers. Trace moisture can cause the basic piperazine amine to react and corrode metal surfaces over time, compromising container integrity 3.

  • Halogenated Classification (Critical Step): Label the container strictly as "Halogenated Organic Waste" . Causality: The 6-chloro substituent dictates this classification. Mixing this compound with non-halogenated waste violates environmental regulations and creates severe toxic gas risks during standard incineration 3.

  • Isolate from Incompatibles: Store the sealed waste container in secondary containment away from strong oxidizers (e.g., peroxides) and strong acids. Causality: Acids can trigger the hydrolysis of the carbonitrile group, while oxidizers can react violently with the electron-rich piperazine and quinoline nitrogen atoms 1.

Emergency Spill Management

In the event of an accidental release, standard sweeping protocols are highly dangerous. Follow this validated emergency response methodology:

Methodology 2: Spill Containment and Decontamination
  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear potential fumes 1.

  • Containment (Solid Spill): Do NOT sweep dry. Causality: Dry sweeping aerosolizes the toxic dust, exposing personnel to respiratory sensitization. Instead, gently cover the powder with slightly dampened inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth) to suppress dust formation 4.

  • Containment (Liquid Spill): Surround the spill with inert absorbent pads. Do not use combustible materials like sawdust, which can react with the organic components.

  • Collection: Use non-sparking, static-free tools to scoop the absorbed mixture into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual lipophilic quinoline traces, collecting all rinsate into the halogenated liquid waste container.

Regulatory Compliance & Final Destruction

Laboratory personnel must never attempt to neutralize this compound in-house or dispose of it down the drain [[3]](). The only EPA-compliant method for ultimate destruction is collection by a licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration .

The Causality of High-Temperature Incineration: Because of the 6-chloro group, standard incineration temperatures (~800°C) are insufficient and will result in the synthesis of polychlorinated dibenzodioxins (PCDDs)—some of the most toxic environmental pollutants known. The waste must be processed in a specialized rotary kiln incinerator operating above 1100°C with a residence time of at least 2 seconds. This is followed by rapid quenching and alkaline scrubbing to neutralize the resulting hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated by the quinoline and piperazine rings 1.

References

  • [2] Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting, Benchchem. Available at:2

  • [3] Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. Available at: 3

  • [1] Quinoline - Hazardous Substance Fact Sheet, New Jersey Department of Health. Available at: 1

  • [4] SAFETY DATA SHEET - Quinoline, Fisher Scientific. Available at: 4

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A Comprehensive Guide to the Safe Handling of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for handling 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. This compound, while a valuable research molecule, belongs to a class of chemicals—quinoline and piperazine derivatives—that necessitate careful and informed handling due to their potential biological activity and associated hazards.[1][2][3][4]

Hazard Assessment: Understanding the Risks

  • Quinoline Derivatives: The quinoline structure is associated with significant health hazards. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[5][6][7][8][9] It is also toxic to aquatic life with long-lasting effects.[5][6][7]

  • Piperazine Derivatives: Piperazine and its derivatives can cause skin and eye irritation and may lead to respiratory irritation.[10]

  • Nitrile Group (-CN): The carbonitrile group can release highly toxic hydrogen cyanide gas upon combustion or in the presence of strong acids.

  • Pharmacological Activity: As this class of molecules is investigated for various therapeutic applications, including as potential anti-cancer agents and antiviral fusion inhibitors, it must be assumed to be biologically active.[1][2][3] Unintended exposure could lead to unforeseen physiological effects.

Based on this composite analysis, 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile should be handled as a hazardous substance with potential acute and chronic health effects.

Quantitative Hazard Data Summary (Analogous Compounds)

The following table summarizes the classification and hazard statements for quinoline, which serves as a conservative guideline for handling its derivatives.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][10]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[5][6][10]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[5][6][7]
CarcinogenicityCategory 1BH350: May cause cancer[5][6][7]
Aquatic Hazard, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate the specific hazards identified. Given the potential for dermal absorption, irritation, and long-term health effects, a comprehensive PPE strategy is mandatory.[11]

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness).[12]Nitrile provides good chemical resistance to a range of organic compounds.[13] Double-gloving provides an additional layer of protection against tears and minimizes contamination during doffing.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a splash hazard.Protects against accidental splashes of solutions or airborne particles from contacting the eyes.[5][14]
Body Protection A long-sleeved, knee-length laboratory coat with tight-fitting cuffs. A disposable, back-closing gown is recommended for handling larger quantities.[14]Prevents skin contact on arms and body. Tight cuffs prevent chemicals from entering sleeves. Disposable gowns prevent cross-contamination.[14]
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, an N95 respirator should be used to prevent inhalation of fine particles.[14]A fume hood provides the primary engineering control for respiratory protection. An N95 mask is a supplementary measure for specific tasks.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential to minimize exposure and prevent contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_cleanup Decontamination & Disposal receipt Receive & Inspect (Check for damage) storage Store in Designated, Labeled, & Locked Area receipt->storage Log in inventory fume_hood Transfer to Chemical Fume Hood storage->fume_hood Transport in secondary container weighing Weigh Compound (Use disposable weigh boat) fume_hood->weighing dissolution Dissolve in Solvent weighing->dissolution solid_waste Solid Waste (Gloves, weigh boat) weighing->solid_waste reaction Perform Reaction/ Experiment dissolution->reaction decon Decontaminate Glassware & Surfaces with Solvent reaction->decon reaction->solid_waste Contaminated items liquid_waste Liquid Waste (Solvents, rinsate) decon->liquid_waste Collect rinsate disposal Segregate & Label Hazardous Waste Containers solid_waste->disposal liquid_waste->disposal

Caption: Workflow for handling 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile.

Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage location should be clearly labeled and access restricted to authorized personnel.[12]

  • Preparation and Weighing : All handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[15] Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Dissolution and Reaction : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Post-Experiment Decontamination : Thoroughly decontaminate all surfaces and equipment after use. Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.[15] Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile and its associated waste can pose a significant risk to the environment and public health.[5][6]

Waste Segregation and Disposal Protocol
  • Waste Identification : All waste streams containing this compound must be treated as hazardous waste. Do not empty into drains or dispose of with general laboratory trash.[5][16]

  • Solid Waste Collection :

    • Place all contaminated solid materials, including gloves, disposable lab coats, weighing papers, and used silica gel, into a dedicated, clearly labeled, and sealable hazardous waste container.[15][17]

  • Liquid Waste Collection :

    • Collect all experimental solutions and solvent rinses used for decontamination in a compatible, sealed, and clearly labeled hazardous liquid waste container.[15][17]

    • Avoid mixing with incompatible waste streams.

  • Final Disposal :

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[15] These facilities utilize high-temperature incineration or other specialized treatments to neutralize hazardous chemicals in an environmentally responsible manner.[15]

By adhering to these detailed protocols, you contribute to a safe and responsible research environment, building a foundation of trust in our scientific practices.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Penta. Quinoline - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • Google Patents. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • PMC. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • Journal of Chemical and Pharmaceutical Research. Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. [Link]

  • Chemspace. 6-chloro-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]quinoline-3-carbonitrile. [Link]

  • PMC. Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. [Link]

  • RSC Publishing. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. [Link]

  • ResearchGate. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Nitriflex. SAFETY DATA SHEET. [Link]

  • Gsrs. 6-CHLORO-1-ETHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • WorkSafeBC. Table of exposure limits for chemical and biological substances. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.